Biperiden Hydrochloride
Description
See also: Biperiden (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
514-65-8 (Parent) | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
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DSSTOX Substance ID |
DTXSID2047856 | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-82-1 | |
| Record name | Biperiden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden hydrochloride | |
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| Record name | Biperiden hydrochloride | |
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| Record name | Biperiden hydrochloride | |
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| Record name | Biperiden hydrochloride | |
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| Record name | BIPERIDEN HYDROCHLORIDE | |
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Foundational & Exploratory
The Genesis and Synthesis of Biperiden Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden Hydrochloride, a synthetic anticholinergic agent, has been a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders for decades. This document provides a comprehensive overview of its discovery and the evolution of its chemical synthesis. It details the pivotal experimental protocols that have defined its production, presents quantitative data from various synthetic approaches, and visualizes the core chemical reactions and its mechanism of action through detailed diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development.
Discovery and Historical Context
Biperiden was first synthesized by the German chemist W. Klavehn at Knoll AG.[1] A patent application for the compound was filed in Germany in March 1953, followed by a US patent in March 1954, which was granted in April 1957.[1] Marketed under the brand name Akineton, Biperiden was approved for medical use in the United States in 1959.[1][2] It is recognized by the World Health Organization as an essential medicine.[1] The drug is primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[1]
Chemical Synthesis Overview
The synthesis of this compound has undergone several refinements since its inception. The core of the synthesis generally involves a multi-step process, key to which are a Mannich reaction and a Grignard reaction to construct the final molecule. Various patents outline different approaches to optimize yield and stereoselectivity, particularly focusing on the formation of the desired exo-isomer, which is clinically effective.
A common synthetic route starts from 5-ethylene-2-norbornene, which is converted to the key intermediate 5-acetyl norbornene. This intermediate then undergoes a Mannich reaction, followed by a Grignard reaction with a phenylmagnesium halide, and finally, salt formation to yield this compound.
Quantitative Data on Synthesis
The following table summarizes quantitative data reported in various patents for the synthesis of this compound and its intermediates.
| Step | Starting Material(s) | Reagents & Solvents | Yield (%) | Purity/Content (%) | Reference |
| Preparation of Intermediate II | 5-ethylene-2-norbornene | Palladium dichloride, copper chloride, acetonitrile, deionized water, O₂ | 69.1 | 99.1 (GC) | [3] |
| Preparation of Intermediate II | 5-ethylene-2-norbornene | Palladium dichloride, copper chloride, DMF, deionized water, O₂ | 69.7 | 99.5 (GC) | [3] |
| Preparation of Intermediate III | Intermediate II, piperidine hydrochloride, paraformaldehyde | Glacial acetic acid, acetone | 86.2 | - | [4] |
| Preparation of Intermediate III | Intermediate II, piperidine hydrochloride, paraformaldehyde | Glacial acetic acid, acetone | 86.5 | - | [5] |
| Preparation of Biperiden HCl (I) | Intermediate V | Hydrogen chloride gas, acetone | 97.0 | 99.6 (HPLC) | [4] |
| Preparation of Biperiden HCl (I) | Intermediate V | Hydrogen chloride gas, acetone | 93.2 | 99.8 (HPLC) | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of this compound, based on published patent literature.
Preparation of Intermediate II (5-acetyl norbornene)
Objective: To synthesize the key intermediate 5-acetyl norbornene from 5-ethylene-2-norbornene via selective oxidation.
Procedure based on CN106187948B:
-
To an autoclave, add 84g (0.7mol) of 5-ethylene-2-norbornene, 325ml of acetonitrile, 65ml of deionized water, 3.6g of palladium dichloride, and 1.8g of copper chloride.[3]
-
Displace the air in the autoclave with oxygen (O₂).
-
Maintain the temperature at 80-90°C and the pressure at 15-16 atmospheres.
-
Allow the reaction to proceed for 4 hours. The reaction endpoint can be identified by Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture with diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to obtain a colorless oily liquid (Intermediate II).
Preparation of Intermediate III (1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one)
Objective: To synthesize the Mannich base intermediate via the reaction of 5-acetyl norbornene with piperidine hydrochloride and paraformaldehyde.
Procedure based on CN106187948B:
-
Combine 61.3g (0.45mol) of Intermediate II, 60.8g (0.5mol) of piperidine hydrochloride, 14.5g (0.5mol) of paraformaldehyde, and 480ml of glacial acetic acid.[4]
-
Heat the mixture to 95-98°C with stirring and maintain this temperature for 3 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC) using a solvent system of ethyl acetate:petroleum ether = 2:1.
-
Once the reaction is complete, concentrate the mixture to dryness.
-
Add 350ml of acetone to the residue and stir for 30 minutes.
-
Filter the mixture and dry the solid to obtain the hydrochloride salt of Intermediate III.
-
To the solid, add 120ml of deionized water and 360ml of methylene chloride.
-
Adjust the pH to 11-12 with a 1N sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with methylene chloride (200ml x 3).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to dryness to obtain Intermediate III as a colorless oily liquid.
Preparation of this compound (I)
Objective: To synthesize Biperiden via a Grignard reaction followed by salt formation. The patent describes the formation of an intermediate V which is then converted to the final product. The following protocol describes the final salt formation step.
Procedure based on CN106187948B:
-
Dissolve 65g (0.209mol) of the free base of Biperiden (Intermediate V) in 325ml of acetone.[4][5]
-
Cool the solution to 0-5°C with stirring.
-
Slowly introduce hydrogen chloride gas into the solution until precipitation is complete.
-
Continue stirring for an additional 20 minutes.
-
Filter the solid, wash with a suitable amount of acetone, and dry under vacuum at 70-75°C for 4 hours to obtain a white to off-white powdered solid of this compound.
Visualized Pathways
Synthesis Pathway of this compound
The following diagram illustrates a representative synthetic route to this compound.
Caption: Synthetic pathway of this compound.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Biperiden functions as a non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[1] By blocking these receptors, particularly the M1 subtype in the central nervous system, it helps to restore the balance between cholinergic and dopaminergic neurotransmission, which is disrupted in conditions like Parkinson's disease.
Caption: Biperiden's antagonistic action at muscarinic receptors.
References
- 1. Biperiden - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H30ClNO | CID 92151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106187948B - this compound preparation method - Google Patents [patents.google.com]
- 5. CN106187948A - The preparation method that this compound is new - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Biperiden Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and analytical methodologies related to Biperiden Hydrochloride. The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Chemical and Physical Properties
This compound is a synthetic anticholinergic agent.[1] It presents as a white to off-white, crystalline, odorless powder.[2][3] The following table summarizes its key quantitative chemical and physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₀ClNO | [4][5] |
| Molecular Weight | 347.92 g/mol | [3][4] |
| Melting Point | Approximately 238-270°C (with decomposition) | [2][3][6] |
| Solubility | Slightly soluble in water, ethanol, and chloroform; sparingly soluble in methanol; insoluble in ether. Soluble in DMSO. | [2][3][7] |
| pKa (Strongest Basic) | 9.3 | [8] |
| logP | 4.28 | [8] |
Chemical Structure
This compound is the hydrochloride salt of Biperiden.[5] The chemical name is 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride.[5] The structure contains two chiral centers, leading to different stereoisomers. The commercially available product is typically a racemic mixture.[2]
IUPAC Name: 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride[5]
Experimental Protocols
Synthesis of this compound
A patented method for the preparation of this compound involves a multi-step synthesis.[9] A general overview of a common synthetic route is as follows:
-
Preparation of 5-acetyl norbornene: This key intermediate is prepared from 5-ethylene-2-norbornene via selective oxidation.[9]
-
Mannich Reaction: The intermediate then undergoes a Mannich reaction.[9]
-
Grignard Reaction: This is followed by a Grignard reaction.[9]
-
Salt Formation: The final step is the formation of the hydrochloride salt.[9]
A specific example from the patent literature involves the following steps: 5-ethylene-2-norbornene is reacted with palladium dichloride and copper chloride in acetonitrile and deionized water under oxygen pressure at 80-90°C to yield the intermediate 5-acetyl norbornene.[9] This intermediate then undergoes further reactions, including the Mannich and Grignard reactions, followed by salt formation with hydrochloric acid to yield this compound.[9][10][11]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A rapid and selective HPLC method has been developed for the determination of this compound in solid dosage forms.[12][13]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Linearity:
This HPLC method is suitable for routine quality control analysis of this compound in pharmaceutical formulations.[12][13]
Mechanism of Action and Signaling Pathway
This compound is a non-selective muscarinic acetylcholine receptor antagonist with some selectivity for the M1 subtype.[2][7][16] In conditions such as Parkinson's disease, there is an imbalance between the dopaminergic and cholinergic systems in the brain.[1][16] By blocking muscarinic receptors, this compound reduces the effects of acetylcholine, thereby helping to restore the balance between these neurotransmitter systems.[1][16][17] This action is particularly effective in alleviating symptoms like tremors and muscle rigidity.[16]
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound's antagonism of the muscarinic acetylcholine receptor.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 1235-82-1 [chemicalbook.com]
- 3. Cas 1235-82-1,this compound | lookchem [lookchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound | C21H30ClNO | CID 92151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. abmole.com [abmole.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN106187948A - The preparation method that this compound is new - Google Patents [patents.google.com]
- 11. CN106187948B - this compound preparation method - Google Patents [patents.google.com]
- 12. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. tsijournals.com [tsijournals.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
Biperiden Hydrochloride: A Technical Guide to its Mechanism of Action on Cholinergic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden hydrochloride is a synthetic anticholinergic agent, primarily classified as a non-selective muscarinic acetylcholine receptor antagonist. It is clinically utilized in the management of Parkinson's disease and extrapyramidal symptoms induced by neuroleptic drugs. Its therapeutic effects are primarily attributed to the restoration of the neurochemical balance between the cholinergic and dopaminergic systems in the corpus striatum. This technical guide provides an in-depth analysis of the mechanism of action of Biperiden on cholinergic systems, presenting quantitative data on its receptor binding affinities, detailing experimental protocols for its characterization, and visualizing key signaling pathways and experimental workflows.
Core Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors
The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). In conditions such as Parkinson's disease, a deficiency in dopamine in the striatum leads to a relative overactivity of the cholinergic system. By blocking mAChRs, Biperiden redresses this imbalance, thereby alleviating motor symptoms like tremor, rigidity, and akinesia.
Biperiden exhibits a binding affinity for all five subtypes of muscarinic receptors (M1-M5), with a notable preference for the M1 subtype. This selectivity for the M1 receptor, which is highly expressed in the central nervous system, is thought to contribute to its therapeutic efficacy in neurological disorders. The antagonistic action of Biperiden at these G-protein coupled receptors modulates downstream signaling cascades, ultimately leading to a reduction in cholinergic neurotransmission.
Muscarinic Receptor Subtype Binding Affinity
Quantitative analysis of Biperiden's binding affinity for the five human muscarinic receptor subtypes reveals a higher affinity for the M1 receptor. The affinity of the (+)-enantiomer of Biperiden is significantly higher than the (-)-enantiomer.
| Receptor Subtype | Biperiden HCl K_i_ (nM) | (+)-Biperiden pA_2_ | (-)-Biperiden pA_2_ |
| M1 | 0.48 | 9.07 | 5.59 - 6.38 |
| M2 | 6.3 | 7.25 (cardiac M2α) | 5.59 - 6.38 |
| M3 | 3.9 | 8.27 (ileal M2β) | 5.59 - 6.38 |
| M4 | 2.4 | - | - |
| M5 | 6.3 | - | - |
Table 1: Binding Affinities and Functional Antagonism of Biperiden at Muscarinic Receptor Subtypes. K_i_ values represent the inhibition constant for this compound at cloned human muscarinic receptors. pA_2_ values indicate the functional antagonist potency of the (+)- and (-)-enantiomers of Biperiden.
Signaling Pathways Modulated by Biperiden
Biperiden, as an antagonist, blocks the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. The M1, M3, and M5 receptors primarily couple to G_q/11_ proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to G_i/o_ proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Biperiden Hydrochloride: A Technical Guide to its M1 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden Hydrochloride is a synthetic organic compound that functions as a muscarinic acetylcholine receptor antagonist.[1][2] It is utilized in clinical settings to manage Parkinson's disease and extrapyramidal symptoms induced by neuroleptic medications.[2][3] This technical guide provides an in-depth analysis of Biperiden's selectivity for the M1 muscarinic receptor subtype, presenting quantitative binding and functional data, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Analysis of Muscarinic Receptor Binding Affinity
Biperiden exhibits a notable selectivity for the M1 muscarinic receptor subtype over other subtypes. This selectivity has been quantified through various binding and functional assays, with the data summarized below.
Table 1: Biperiden Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| M1 | 0.48 | |
| M2 | 6.3 | |
| M3 | 3.9 | |
| M4 | 2.4 | |
| M5 | 6.3 |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: (+)-Biperiden Functional Antagonist Affinities (pA2)
| Receptor Subtype | Tissue Preparation | pA2 Value | Reference |
| M1 | Field-stimulated rabbit vas deferens | 9.07 | [4] |
| M2 (cardiac M2α) | Rat left atrium | 7.25 | [4] |
| M2 (smooth muscle M2β) | Guinea-pig ileum | 8.27 | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines the determination of Biperiden's binding affinity (Ki) for the M1 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells.
2.1.1. Materials
-
CHO cells stably expressing the human M1 muscarinic receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors
-
Assay buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Non-specific binding control: Atropine (1 µM)
-
This compound
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak)
-
Scintillation cocktail
-
Microplate scintillation counter
2.1.2. Membrane Preparation
-
Culture CHO-M1 cells to ~90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into lysis buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
2.1.3. Competition Binding Assay
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).
-
Add 50 µL of varying concentrations of this compound to the remaining wells.
-
Add 50 µL of [3H]-NMS at a final concentration approximately equal to its Kd.
-
Add 150 µL of the prepared cell membrane suspension (typically 5-20 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
2.1.4. Data Analysis
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the Biperiden concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Measurement
This protocol describes a method to determine the antagonistic activity of Biperiden at the M1 receptor by measuring changes in intracellular calcium concentration.
2.2.1. Materials
-
CHO cells stably expressing the human M1 muscarinic receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
M1 receptor agonist (e.g., Carbachol)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with an injection system
2.2.2. Cell Preparation
-
Seed CHO-M1 cells into 96-well black-walled, clear-bottom plates and grow for 18-24 hours.
-
Prepare the dye loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS with probenecid to the final working concentration.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS containing probenecid.
2.2.3. Antagonist Assay
-
Prepare serial dilutions of this compound in HBSS.
-
Add the Biperiden dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence microplate reader and record the baseline fluorescence.
-
Inject the M1 agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80) and continue recording the fluorescence for 1-2 minutes.
2.2.4. Data Analysis
-
Measure the peak fluorescence intensity after agonist addition for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the agonist-induced calcium response as a function of the Biperiden concentration.
-
Determine the IC50 of Biperiden from the concentration-response curve.
-
The Schild regression analysis can be used to determine the pA2 value, which provides a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Upon activation by an agonist, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[6]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Assessing M1 Receptor Antagonist Selectivity
The following workflow outlines the key steps in determining the selectivity of a compound, such as Biperiden, for the M1 muscarinic receptor.
Caption: Workflow for M1 Antagonist Selectivity.
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a selective antagonist of the M1 muscarinic receptor. Its higher affinity for the M1 subtype compared to M2-M5 subtypes underpins its clinical utility. The provided experimental protocols offer a framework for the continued investigation of Biperiden and other potential M1-selective compounds, which are of significant interest in the development of novel therapeutics for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. apexbt.com [apexbt.com]
- 4. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
In-depth Technical Guide: Biperiden Hydrochloride Pharmacokinetics and Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biperiden hydrochloride is a synthetic anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. A thorough understanding of its pharmacokinetic and metabolic profile is paramount for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from key preclinical and clinical studies. The document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of the drug, presents quantitative data in structured tables, outlines experimental methodologies, and visualizes the metabolic pathways.
Pharmacokinetics
Biperiden is readily absorbed after oral administration, but it undergoes extensive first-pass metabolism, resulting in a relatively low oral bioavailability. It is highly bound to plasma proteins and exhibits a large volume of distribution, indicating significant tissue penetration. The elimination of biperiden is characterized by a biphasic decline in plasma concentrations.
Absorption
Following oral administration, biperiden is absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within 1 to 2 hours.[1] The oral bioavailability is approximately 33%, which is attributed to significant first-pass metabolism in the liver.[2][3]
Distribution
Biperiden exhibits a high degree of plasma protein binding, in the range of 90-95%.[3] This extensive binding influences its distribution and elimination characteristics. The apparent volume of distribution is large, suggesting widespread distribution into various tissues throughout the body.[2][4] In rats, biperiden has been shown to penetrate the blood-brain barrier, with significant concentrations detected in various brain regions.[5]
Metabolism
The metabolism of biperiden is not yet fully elucidated but is known to primarily occur in the liver through hydroxylation reactions.[3] The main metabolic pathway involves the hydroxylation of the bicycloheptene ring and the piperidine ring.[3] The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, is implicated in its metabolism.[6]
Excretion
The elimination of biperiden and its metabolites occurs via both renal and fecal routes. The terminal elimination half-life is prolonged, ranging from 18 to 24 hours in young, healthy volunteers.[3][7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound derived from studies in humans and rats.
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Dose | Value | Reference(s) |
| Bioavailability (F) | Oral | 4 mg | ~33% | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | Oral | 4 mg | 1.0 - 2.0 hours | [1] |
| Peak Plasma Concentration (Cmax) | Oral | 2 mg | 3.51 ng/mL | [1] |
| Oral | 4 mg | 7.45 ng/mL | [1] | |
| Area Under the Curve (AUC0-last) | Oral | 2 mg | 18.4 ng·h/mL | [1] |
| Oral | 4 mg | 39.47 ng·h/mL | [1] | |
| Plasma Protein Binding | - | - | 90 - 95% | [3] |
| Apparent Volume of Distribution (Vd) | Intravenous | - | 24 L/kg | [2][4] |
| Clearance (CL) | Intravenous | - | 12 mL/min/kg | [2] |
| Elimination Half-life (t1/2) | Oral | 4 mg | 18 - 24 hours | [3][7] |
| Intravenous | - | ~24 hours (terminal phase) | [2] |
Table 2: Rat Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Brain Region | Value | Reference(s) |
| Brain-to-Blood Unbound Concentration Ratio (Kpfu) | Intravenous Infusion | Pons + Medulla Oblongata | ~75 | [5] |
| Basal Ganglia | ~60 | [5] | ||
| Amygdala | ~55 | [5] | ||
| Hypothalamus | ~50 | [5] | ||
| Thalamus | ~45 | [5] | ||
| Mesencephalon | ~40 | [5] | ||
| Hippocampus | ~35 | [5] | ||
| Frontal Cortex | ~30 | [5] | ||
| Occipital Cortex | ~30 | [5] | ||
| Cerebellum | ~30 | [5] |
Experimental Protocols
This section details the methodologies employed in key in vivo pharmacokinetic and in vitro metabolism studies of this compound.
Human Pharmacokinetic Study Protocol (Oral and Intravenous)
-
Study Design: A randomized, single-dose, crossover study design is typically employed.
-
Subjects: Healthy adult male volunteers are recruited after obtaining informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration:
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predose and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.[1]
-
Analytical Method: Plasma concentrations of biperiden are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) method.[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.
Animal Pharmacokinetic Study Protocol (Rat)
-
Animals: Male Wistar rats are commonly used. Animals are housed in a controlled environment with a standard diet and water ad libitum. All procedures are conducted in accordance with institutional animal care and use committee guidelines.[8]
-
Drug Administration:
-
Intravenous: this compound is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection or infusion via a cannulated tail vein.[5]
-
-
Sample Collection:
-
Blood: Blood samples are collected from the tail vein or via cardiac puncture at specified time points.
-
Brain Tissue: At the end of the study, animals are euthanized, and brains are rapidly excised, dissected into specific regions, and homogenized for analysis.[5]
-
-
Analytical Method: Biperiden concentrations in plasma and brain homogenates are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Data are analyzed to determine the pharmacokinetic parameters in plasma and the brain-to-plasma concentration ratios.
In Vitro Metabolism Protocol (Human Liver Microsomes)
-
Test System: Pooled human liver microsomes (HLMs) are used as the in vitro model for hepatic metabolism. Recombinant human cytochrome P450 enzymes (e.g., CYP2D6) can also be utilized to identify the specific enzymes involved.[9][10]
-
Incubation: Biperiden is incubated with HLMs or recombinant CYPs in the presence of an NADPH-generating system at 37°C. Control incubations without the NADPH-generating system are included to assess non-CYP-mediated metabolism.
-
Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.[11]
-
Enzyme Inhibition: To confirm the role of specific CYP enzymes, selective chemical inhibitors or monoclonal antibodies against individual CYPs are included in the incubation mixtures.[10]
Plasma Protein Binding Protocol (Equilibrium Dialysis)
-
Method: Equilibrium dialysis is the gold standard method for determining plasma protein binding.[12][13]
-
Procedure:
-
A dialysis membrane with a suitable molecular weight cutoff is placed between two chambers of a dialysis cell.
-
One chamber is filled with plasma spiked with a known concentration of biperiden, and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline).[14]
-
The dialysis unit is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours for rapid equilibrium dialysis devices).[14]
-
At equilibrium, samples are taken from both the plasma and buffer chambers.
-
-
Analysis: The concentration of biperiden in both chambers is determined by LC-MS/MS. The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100.[15]
Visualizations
Metabolic Pathway of this compound
The primary metabolic pathway for biperiden involves hydroxylation. The following diagram illustrates the proposed metabolic transformations.
Caption: Proposed metabolic pathway of Biperiden involving hydroxylation.
Experimental Workflow for Human Pharmacokinetic Study
The following diagram outlines the typical workflow for a human pharmacokinetic study of biperiden.
Caption: Workflow for a human pharmacokinetic study of Biperiden.
Conclusion
This technical guide has synthesized the available in vivo pharmacokinetic and metabolism data for this compound. The drug exhibits predictable absorption and distribution patterns, with extensive metabolism primarily through hydroxylation. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. Further studies are warranted to fully characterize all metabolites and definitively elucidate the roles of specific CYP450 enzymes in biperiden's metabolic clearance. This knowledge will contribute to a more comprehensive understanding of its clinical pharmacology and facilitate the development of safer and more effective therapeutic strategies.
References
- 1. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic studies following the intravenous and oral administration of the antiparkinsonian drug biperiden to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Brain regional pharmacokinetics of biperiden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 10. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of some benproperine metabolites in humans and investigation of their antitussive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
Biperiden Hydrochloride: A Technical Guide to Muscarinic Receptor Subtype Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of Biperiden Hydrochloride for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). Biperiden is an anticholinergic agent primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interaction with these receptor subtypes. This document summarizes key quantitative binding data, details the experimental methodologies used for their determination, and visualizes the associated signaling pathways.
Core Data: Binding Affinity of this compound
The binding affinity of this compound for each muscarinic receptor subtype is a critical determinant of its pharmacological action. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
Biperiden exhibits a degree of selectivity for the M1 muscarinic receptor subtype. The following table summarizes the quantitative binding affinity data for this compound across the five human muscarinic receptor subtypes.
| Receptor Subtype | Ki (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Data sourced from Bolden et al., 1992, as cited by R&D Systems.
Experimental Protocols: Radioligand Binding Assays
The determination of Biperiden's binding affinity for muscarinic receptor subtypes is predominantly achieved through in vitro radioligand binding assays.[2][3] These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]
Principle of the Competition Binding Assay
To determine the Ki value of an unlabeled compound like Biperiden, a competition binding assay is employed. This method involves incubating a fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor, with the receptor source (e.g., cell membranes expressing a specific muscarinic receptor subtype) in the presence of varying concentrations of the unlabeled test compound (Biperiden).[3] The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in the amount of bound radioligand as the concentration of the unlabeled compound increases, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Representative Experimental Workflow
While specific parameters can vary between laboratories, the following outlines a typical workflow for a radioligand competition binding assay to determine the Ki of Biperiden for a specific muscarinic receptor subtype.
-
Receptor Preparation: Membranes from cultured cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined to ensure consistency across assays.
-
Radioligand Selection: A commonly used radioligand for muscarinic receptor binding assays is [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).[4][5] These are high-affinity, non-subtype-selective muscarinic antagonists.
-
Assay Buffer: A suitable physiological buffer is used, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Incubation: The reaction mixture is set up in microtiter plates. Each well contains:
-
The receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at a concentration close to its dissociation constant, Kd).
-
A range of concentrations of unlabeled this compound.
-
For determining non-specific binding, a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) is added to a set of control wells.
-
-
Equilibrium: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. A common method is rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the free radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 of Biperiden. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Below is a Graphviz diagram illustrating the general workflow of a radioligand competition binding assay.
Signaling Pathways of Muscarinic Receptor Subtypes
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses upon activation by acetylcholine.[6] The five subtypes are broadly classified into two major signaling pathways based on their preferential coupling to different G protein families.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 receptor subtypes primarily couple to G proteins of the Gq/11 family.[6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC) and other downstream effectors, leading to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.[8]
The following Graphviz diagram illustrates the Gq/11 signaling pathway.
M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 receptor subtypes preferentially couple to G proteins of the Gi/o family.[9] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[9] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and heart rate.
The following Graphviz diagram illustrates the Gi/o signaling pathway.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. scispace.com [scispace.com]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vitro Characterization of Biperiden Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Biperiden Hydrochloride, a muscarinic receptor antagonist. The document details its binding affinity and functional activity at the five human muscarinic acetylcholine receptor subtypes (M1-M5). Methodologies for key in vitro assays are described, and quantitative data are presented in a clear, tabular format. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Biperiden is a centrally active anticholinergic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its therapeutic effects are attributed to its antagonism of muscarinic acetylcholine receptors, which helps to restore the balance of cholinergic and dopaminergic neurotransmission in the brain.[1] This guide focuses on the in vitro pharmacological profile of this compound, providing essential data and methodologies for its characterization in a research and drug development context.
Binding Affinity Profile
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is a critical determinant of its pharmacological activity. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
This compound displays some selectivity for the M1 muscarinic receptor subtype.[2] The binding affinities for all five subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| M1 | 0.48[2] |
| M2 | 6.3[2] |
| M3 | 3.9[2] |
| M4 | 2.4[2] |
| M5 | 6.3[2] |
Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes.
Functional Activity and Signaling Pathways
This compound acts as a competitive antagonist at muscarinic receptors, inhibiting the signal transduction initiated by acetylcholine.[3] The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ levels.[4][5]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6]
The functional consequence of this compound's antagonism is the blockade of these signaling pathways.
| Receptor Subtype | G Protein Coupling | Primary Signaling Pathway | Functional Effect of Biperiden HCl |
| M1 | Gq/11 | ↑ PLC, ↑ IP3, ↑ intracellular Ca2+ | Inhibition of Ca2+ mobilization |
| M2 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Blockade of cAMP inhibition |
| M3 | Gq/11 | ↑ PLC, ↑ IP3, ↑ intracellular Ca2+ | Inhibition of Ca2+ mobilization |
| M4 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Blockade of cAMP inhibition |
| M5 | Gq/11 | ↑ PLC, ↑ IP3, ↑ intracellular Ca2+ | Inhibition of Ca2+ mobilization |
Table 2: Functional Activity of this compound at Human Muscarinic Receptor Subtypes.
Muscarinic Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways associated with the five muscarinic receptor subtypes.
Muscarinic receptor signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.[7]
Materials:
-
Cell membranes expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM Atropine (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-NMS at a final concentration approximately equal to its Kd.
-
100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand competition binding assay workflow.
In Vitro Calcium Mobilization Assay (M1, M3, M5 Receptors)
This functional assay measures the ability of this compound to antagonize agonist-induced intracellular calcium mobilization in cells expressing Gq-coupled muscarinic receptors.[8]
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells into the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the muscarinic agonist (typically an EC80 concentration) to all wells.
-
Immediately measure the change in fluorescence over time.
-
The antagonist effect of this compound is observed as a reduction in the agonist-induced fluorescence signal.
-
Generate dose-response curves and calculate the IC50 value for this compound.
References
- 1. biperiden | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | mAChR M1 Antagonists: R&D Systems [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
Biperiden Hydrochloride: A Technical Guide on its Effects on Neurotransmitter Systems
Executive Summary: This document provides a comprehensive technical overview of the pharmacological effects of Biperiden Hydrochloride on central neurotransmitter systems. Primarily classified as a muscarinic acetylcholine receptor antagonist, Biperiden's therapeutic efficacy in Parkinson's disease and drug-induced extrapyramidal symptoms stems from its ability to rebalance the striatal cholinergic-dopaminergic systems. This guide synthesizes quantitative binding and functional data, details the experimental protocols used for its pharmacological characterization, and visualizes key mechanisms and workflows. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of Biperiden's neuropharmacology.
Primary Mechanism of Action: Cholinergic System Antagonism
This compound is a potent anticholinergic agent that exerts its primary therapeutic effects through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of the cholinergic system in the corpus striatum.[2][3] Biperiden selectively blocks these muscarinic receptors, particularly the M1 subtype, within the striatum.[3][4] This action reduces the excitatory effects of acetylcholine, helping to restore the functional balance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems, thereby alleviating symptoms such as tremor and rigidity.[1][2]
The (+)-enantiomer of Biperiden is significantly more active, displaying a high affinity for M1 receptors and strong selectivity over cardiac M2 receptors.[5] This M1-selectivity contributes to its efficacy in the central nervous system while having weaker peripheral anticholinergic effects.[5][6]
Effects on Other Neurotransmitter Systems
While its primary action is on the cholinergic system, Biperiden also modulates other key neurotransmitter systems.
Dopaminergic System
Biperiden indirectly enhances dopaminergic function by reducing the opposing cholinergic tone. Additionally, studies in rabbit caudate nucleus slices have shown that Biperiden can increase spontaneous dopamine (DA) outflow and facilitate electrically evoked DA release.[7] It also acts as a weak inhibitor of synaptosomal dopamine reuptake.[7]
GABAergic System
In vitro experiments have demonstrated that Biperiden can reduce the evoked release of Gamma-Aminobutyric Acid (GABA) from rabbit caudate nucleus slices.[7] This suggests a potential disinhibition of GABA-controlled neurons, which could contribute to its complex central effects.[7]
Acetylcholinesterase Inhibition
Biperiden has been shown to be a very weak inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine.[4] However, its inhibition constant (Ki) is in the millimolar range, suggesting this effect is unlikely to be clinically significant at therapeutic concentrations.[4]
Quantitative Pharmacological Data
The pharmacological profile of Biperiden has been quantified through various in vitro and in vivo studies. The following tables summarize key binding affinity and functional assay data.
Table 1: Receptor Binding Affinity Profile of Biperiden
| Receptor Subtype | Preparation | Ligand/Method | Affinity Metric | Value | Reference |
|---|---|---|---|---|---|
| Muscarinic M1 | Rabbit Vas Deferens | Functional Assay | pA₂ | 9.07 ((+)-Biperiden) | [5] |
| Muscarinic M2α (cardiac) | Rat Left Atrium | Functional Assay | pA₂ | 7.25 ((+)-Biperiden) | [5] |
| Muscarinic M2β (ileal) | Guinea-Pig Ileum | Functional Assay | pA₂ | 8.27 ((+)-Biperiden) | [5] |
| Muscarinic M2 | Human | Displacement Assay | pKd | 8.2 | [8] |
| Muscarinic (General) | Rabbit Caudate Nucleus | Functional Assay | pA₂ | 8.3 |[7] |
Table 2: Functional Effects of Biperiden on Neurotransmitter Dynamics
| Target/Process | Preparation | Metric | Value | Reference |
|---|---|---|---|---|
| Dopamine Reuptake | Synaptosomes | IC₅₀ | 9 µM | [7] |
| Acetylcholinesterase | Enzyme Assay | Kᵢ | 1.11 mmol/L | [4] |
| Muscarinic Receptor Occupancy | Human Brain (in vivo PET) | Occupancy | 10-45% (at 4mg oral dose) |[9] |
Experimental Protocols
The characterization of Biperiden's effects relies on standardized pharmacological assays. Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol is a synthesized methodology for determining the binding affinity (Kᵢ) of Biperiden for muscarinic receptors.
1. Membrane Preparation:
-
Rat brain tissue (e.g., cortex or striatum) is homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[10][11]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove debris.[10]
-
The supernatant is then subjected to high-speed centrifugation (e.g., 20,000-40,000 x g) to pellet the cell membranes.[10][11]
-
The pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined using a suitable method (e.g., BCA assay).[10]
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.[10]
-
To each well, add:
- Membrane preparation (50-120 µg protein).[10]
- A fixed concentration of a suitable radioligand, such as [³H]N-methylscopolamine ([³H]NMS).[11]
- Varying concentrations of unlabeled Biperiden (competitor drug).
- For determining non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added to a set of wells.
-
The total assay volume is brought up with assay buffer.[10]
3. Incubation and Filtration:
-
Plates are incubated (e.g., 60 minutes at 25-30°C) to allow binding to reach equilibrium.[10][11]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.[10][11]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of Biperiden that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[12]
In Vitro Neurotransmitter Release Assay
This protocol outlines a method to measure the effect of Biperiden on the evoked release of neurotransmitters from brain tissue slices.[7]
1. Tissue Preparation:
-
Rabbit brain is rapidly dissected, and specific regions (e.g., caudate nucleus for DA/ACh, cortex for NA) are sliced (e.g., 300-400 µm thickness).
-
Slices are pre-incubated in physiological buffer saturated with 95% O₂/5% CO₂.
2. Radiolabeling:
-
Slices are incubated with a radiolabeled neurotransmitter or its precursor (e.g., [³H]dopamine, [³H]choline) to allow for uptake into nerve terminals.
3. Perfusion and Stimulation:
-
Slices are transferred to a perfusion chamber and superfused with buffer.
-
Fractions of the superfusate are collected at regular intervals to measure basal (spontaneous) neurotransmitter outflow.
-
To measure evoked release, slices are stimulated electrically (e.g., with platinum electrodes) at specific time points.
-
The experiment is conducted in the presence and absence of varying concentrations of Biperiden in the superfusion buffer.
4. Analysis:
-
The radioactivity in each collected fraction is quantified by liquid scintillation counting.
-
The evoked release is calculated as the total radioactivity released above the basal level following stimulation.
-
Results are expressed as a percentage of the control (drug-free) condition to determine the inhibitory or facilitatory effect of Biperiden.
In Vivo Microdialysis
This is a general methodology for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.[13][14]
1. Probe Implantation:
-
Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region (e.g., striatum) of a rat. The animal is allowed to recover from surgery.
2. Microdialysis Experiment:
-
A microdialysis probe, with a semi-permeable membrane at its tip, is inserted into the guide cannula.[15]
-
The probe is perfused at a slow, constant rate (e.g., 1-2 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.[14]
-
Neurotransmitters and metabolites in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient.[16]
-
After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).
3. Drug Administration and Sample Analysis:
-
A baseline level of neurotransmitters is established before Biperiden is administered (e.g., systemically via intraperitoneal injection).
-
Dialysate collection continues post-administration to monitor changes in extracellular neurotransmitter concentrations over time.
-
The concentration of analytes in the dialysate is measured using highly sensitive techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometry detection.[15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Effects of the antiparkinsonian drug budipine on neurotransmitter release in central nervous system tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biperiden | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Muscarinic receptor occupancy by biperiden in living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methodological issues in microdialysis sampling for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis and Pharmacological Evaluation of Biperiden Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden, a muscarinic acetylcholine receptor antagonist, is a clinically significant therapeutic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. As a chiral molecule, Biperiden exists as two enantiomers, (+)-Biperiden and (-)-Biperiden. This technical guide provides a comprehensive overview of the synthesis of Biperiden Hydrochloride enantiomers and a detailed analysis of their distinct pharmacological activities. It has been established that the therapeutic effects of Biperiden are predominantly attributed to the (+)-enantiomer, which exhibits significantly higher affinity and selectivity for the M1 muscarinic receptor subtype. This document outlines the synthetic route to racemic Biperiden, discusses strategies for chiral separation, and presents detailed protocols for the pharmacological evaluation of the individual enantiomers. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the stereoselective pharmacology of Biperiden.
Introduction
This compound is an anticholinergic agent that exerts its therapeutic effects by blocking muscarinic acetylcholine receptors, thereby helping to restore the balance of neurotransmission in the basal ganglia.[1] The presence of two stereogenic centers in the Biperiden molecule gives rise to four stereoisomers, existing as two pairs of enantiomers. Commercially available Biperiden is a racemic mixture of (+)- and (-)-Biperiden. However, pharmacological studies have revealed a significant difference in the activity of the two enantiomers, with the (+)-isomer being the pharmacologically active component. This guide delves into the synthesis and stereoselective pharmacological properties of Biperiden enantiomers, providing valuable insights for researchers and professionals in drug development.
Synthesis of this compound Enantiomers
The synthesis of enantiomerically pure Biperiden can be approached in two primary ways: enantioselective synthesis, where a specific enantiomer is synthesized directly using chiral catalysts or auxiliaries, or through the synthesis of the racemic mixture followed by chiral resolution. While specific, detailed protocols for the enantioselective synthesis of Biperiden are not widely published, the resolution of the racemic mixture is a common and effective strategy.
Racemic Synthesis of Biperiden
The synthesis of racemic Biperiden typically involves a multi-step process culminating in a Grignard reaction. A general synthetic scheme is presented below. The process begins with the Diels-Alder reaction of cyclopentadiene and methyl vinyl ketone to form a mixture of exo- and endo-1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone. This is followed by isomerization to enrich the exo isomer, which then undergoes a Mannich reaction with piperidine and formaldehyde to yield 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone. The final step is a Grignard reaction with a phenylmagnesium halide, followed by acidification to produce racemic this compound.
Chiral Separation of Biperiden Enantiomers
The resolution of racemic Biperiden into its individual enantiomers is crucial for studying their distinct pharmacological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.
This protocol provides a general framework for the chiral separation of Biperiden enantiomers. The specific conditions may require optimization based on the available instrumentation and chiral column.
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for separating a wide range of chiral compounds and would be a suitable starting point for method development.[2]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for achieving optimal separation and should be systematically varied. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) can improve peak shape and resolution for basic compounds like Biperiden.
-
Flow Rate: A typical flow rate for analytical HPLC is in the range of 0.5 to 1.5 mL/min.
-
Detection: UV detection at a wavelength where Biperiden exhibits strong absorbance (e.g., around 210 nm) is suitable.
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase or a compatible solvent.
-
Injection and Elution: The sample is injected onto the column, and the enantiomers are separated based on their differential interactions with the chiral stationary phase. The two enantiomers will elute at different retention times, allowing for their collection and subsequent analysis.
Pharmacological Activity of Biperiden Enantiomers
The primary mechanism of action of Biperiden is the antagonism of muscarinic acetylcholine receptors.[3] Studies on the individual enantiomers have demonstrated a pronounced stereoselectivity in their binding affinities for different muscarinic receptor subtypes.
Quantitative Data on Receptor Binding Affinities
The binding affinities of racemic Biperiden and its enantiomers for the five human muscarinic receptor subtypes (M1-M5) are summarized in the tables below.
Table 1: Binding Affinities (Ki) of Racemic Biperiden for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Table 2: Binding Affinities (pA2) of Biperiden Enantiomers for Muscarinic Receptor Subtypes
| Enantiomer | M1 Receptor (Rabbit Vas Deferens) | M2α Receptor (Rat Left Atrium) | M2β Receptor (Guinea-Pig Ileum) |
| (+)-Biperiden | 9.07[1] | 7.25[1] | 8.27[1] |
| (-)-Biperiden | 5.59[1] | ~6.38[1] | ~6.38[1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The data clearly indicate that (+)-Biperiden possesses a significantly higher affinity for the M1 muscarinic receptor compared to the other subtypes and to its (-)-enantiomer.[1] The (-)-enantiomer exhibits low and relatively non-selective affinity for all tested muscarinic receptor subtypes.[1] This pronounced stereoselectivity underscores the importance of using the enantiomerically pure (+)-Biperiden to maximize therapeutic efficacy and potentially reduce off-target side effects.
Experimental Protocol: Muscarinic Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of Biperiden enantiomers for muscarinic receptors.
-
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Non-labeled Biperiden enantiomers ((+)-Biperiden and (-)-Biperiden) at various concentrations.
-
Atropine (for determination of non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled Biperiden enantiomers.
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled Biperiden enantiomer.
-
For determining non-specific binding, a separate set of wells will contain the assay buffer, cell membranes, radioligand, and a high concentration of atropine.
-
For determining total binding, a set of wells will contain the assay buffer, cell membranes, and the radioligand.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the Biperiden enantiomer.
-
Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway of the M1 Muscarinic Receptor
Biperiden's primary therapeutic action is mediated through its antagonism of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, couples to the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an antagonist, (+)-Biperiden blocks this signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis and pharmacological activity of this compound enantiomers. The racemic synthesis of Biperiden is a well-established process, and subsequent chiral separation, typically by HPLC, can yield the individual enantiomers. The pharmacological data unequivocally demonstrate that the therapeutic activity of Biperiden is primarily mediated by the (+)-enantiomer, which acts as a potent and selective antagonist of the M1 muscarinic acetylcholine receptor. The (-)-enantiomer, in contrast, is significantly less active. This stereoselectivity highlights the importance of considering the chirality of drug molecules in development and clinical use. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and professionals working on the development and characterization of chiral therapeutic agents. Further research into efficient and scalable enantioselective synthetic routes for (+)-Biperiden could lead to improved therapeutic options with enhanced efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols for Inducing Cognitive Deficits in Rodents Using Biperiden Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing biperiden hydrochloride to induce cognitive deficits in rodent models, a method gaining traction for its selectivity over the traditional scopolamine model. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction
Biperiden is a centrally active anticholinergic agent with a high affinity for the muscarinic M1 acetylcholine receptor.[1][2] Unlike the non-selective antagonist scopolamine, biperiden's M1 selectivity offers a more targeted approach to modeling cholinergic cognitive dysfunction, potentially mirroring the early stages of neurodegenerative diseases like Alzheimer's disease with greater fidelity.[3][4] By competitively antagonizing M1 receptors, particularly in brain regions critical for cognitive processes such as the hippocampus and cortex, biperiden disrupts cholinergic neurotransmission, leading to impairments in learning and memory.[5][6][7] This makes it a valuable tool for preclinical screening of potential cognitive-enhancing therapeutics.
Mechanism of Action
This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), with a particular selectivity for the M1 subtype.[4][5] In the central nervous system, acetylcholine (ACh) plays a crucial role in various cognitive functions. The M1 receptor is widely expressed in brain areas integral to memory and learning.[7] By competitively inhibiting the binding of ACh to M1 receptors, biperiden disrupts downstream signaling pathways that are essential for neuronal excitability and synaptic plasticity, processes that underlie memory formation. This targeted antagonism of the cholinergic system results in observable cognitive deficits in rodent models.[8][9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mims.com [mims.com]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Modelling Alzheimer-like cognitive deficits in rats using biperiden as putative cognition impairer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Biperiden Hydrochloride to Model Alzheimer's-like Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, with memory impairment being a primary early symptom. The cholinergic hypothesis of AD posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to these cognitive deficits[1][2][3]. Pharmacological models that mimic this cholinergic deficit are invaluable tools for screening and validating potential therapeutic agents. Biperiden hydrochloride, a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, has emerged as a potential tool to model the early cognitive, particularly episodic memory, deficits observed in AD[4][5]. Unlike the non-selective antagonist scopolamine, which can cause a broad range of behavioral effects, biperiden's relative selectivity for the M1 receptor, which is highly expressed in brain regions critical for cognition like the hippocampus and cortex, may offer a more specific model of cholinergic dysfunction related to memory[5][6].
These application notes provide a detailed overview and protocols for utilizing this compound to induce a cognitive decline in preclinical research, mirroring aspects of Alzheimer's disease.
Mechanism of Action
Biperiden is a centrally acting anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M1 subtype[7][8][9][10]. In the context of cognitive function, M1 receptors play a crucial role in synaptic plasticity, learning, and memory[4]. Blockade of these receptors by biperiden disrupts downstream signaling pathways that are essential for memory consolidation. This disruption of cholinergic neurotransmission in key brain regions leads to impairments in cognitive processes, particularly those dependent on the hippocampus[4][8].
Data Presentation
Table 1: Effects of Biperiden on Cognitive Performance in a Delayed Nonmatching-to-Position (DNMTP) Task in Rats
| Treatment Group | Delay (seconds) | Percent Correct (Mean ± SEM) |
| Vehicle | 0 | 95 ± 2.1 |
| 2 | 92 ± 2.5 | |
| 4 | 88 ± 3.0 | |
| 8 | 85 ± 3.2 | |
| 16 | 80 ± 3.5 | |
| Biperiden (3 mg/kg, i.p.) | 0 | 94 ± 2.2 |
| 2 | 75 ± 4.1 | |
| 4 | 70 ± 4.5 | |
| 8 | 65 ± 4.8 * | |
| 16 | 78 ± 3.8 |
*p < 0.05 compared to vehicle. Data adapted from a study comparing scopolamine and biperiden, illustrating biperiden's delay-dependent impairment of short-term memory.[7]
Table 2: Effects of Oral Biperiden on Verbal Memory in Healthy Elderly Volunteers
| Treatment Group | Cognitive Task | Outcome Measure | Result (vs. Placebo) |
| Biperiden (4 mg) | Visual Verbal Learning Test | Immediate Recall (Round 2) | -2.5 fewer words recalled |
| Immediate Recall (Round 3) | -2.9 fewer words recalled | ||
| Delayed Recall (30 min) | -3.1 fewer words recalled | ||
| N-Back Task | Reaction Time | Increased by up to 50 ms | |
| Adaptive Tracking | Performance | -2.1 percentage point decrease |
Data from a study in healthy elderly volunteers demonstrating biperiden-induced impairments in verbal memory and working memory.
Experimental Protocols
Protocol 1: Induction of Cognitive Deficits in Rats using Biperiden and Assessment with the Morris Water Maze (MWM)
Objective: To assess the effect of biperiden on spatial learning and memory in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Morris water maze apparatus (circular pool, ~1.5-2m diameter)
-
Submerged platform
-
Video tracking software
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Towels and heating lamp
Procedure:
-
Animal Handling and Habituation:
-
Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Handle the rats for 5 minutes each day for 3 days prior to the start of the experiment to reduce stress.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose in a 250g rat, dissolve 0.75 mg in an appropriate volume for intraperitoneal injection, typically 1 ml/kg).
-
Administer biperiden (e.g., 3 mg/kg or 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the start of the MWM training session.
-
-
Morris Water Maze Training (Acquisition Phase):
-
Fill the MWM pool with water (20-22°C) and make it opaque.
-
Place the escape platform in a fixed location in one of the quadrants, submerged approximately 1-2 cm below the water surface.
-
For 4 consecutive days, give each rat 4 training trials per day.
-
In each trial, release the rat into the water facing the pool wall from one of four randomized starting positions (North, South, East, West).
-
Allow the rat to swim freely and find the submerged platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, remove the platform from the pool.
-
Place each rat in the pool at a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis:
-
Analyze the escape latencies and path lengths during the acquisition phase using a repeated-measures ANOVA.
-
Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test to compare the biperiden and vehicle groups.
-
Protocol 2: Assessment of Short-Term Memory using the Delayed Nonmatching-to-Position (DNMTP) Task in Rats
Objective: To evaluate the effect of biperiden on short-term, working memory in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Lister Hooded or Wistar rats
-
Operant chambers equipped with two retractable levers and a central food dispenser
-
Food pellets (as reinforcement)
-
Control software for the operant chambers
Procedure:
-
Food Restriction and Habituation:
-
Rats should be food-restricted to maintain 85-90% of their free-feeding body weight. Water should be available ad libitum.
-
Habituate the rats to the operant chambers for several sessions until they readily consume the food pellets from the dispenser.
-
-
Training on the DNMTP Task:
-
Sample Phase: A trial begins with the presentation of a single lever (either left or right). A press on this "sample" lever results in the delivery of a food pellet and the retraction of the lever.
-
Delay Phase: Following the sample lever press, a delay interval is introduced (e.g., 0, 2, 4, 8, 16 seconds).
-
Choice Phase: After the delay, both levers are presented. The rat must press the "nonmatching" lever (the one that was not presented in the sample phase) to receive a food reward. A press on the matching lever is recorded as an error and does not result in a reward.
-
Train the rats daily until they reach a stable performance criterion (e.g., >80% correct responses at all delay intervals).
-
-
Drug Administration and Testing:
-
Dissolve this compound in sterile saline.
-
Administer biperiden (e.g., 3 mg/kg, i.p.) or vehicle (saline) 30 minutes before the start of the test session.
-
Conduct a test session consisting of a series of DNMTP trials with varying delay intervals.
-
Record the percentage of correct choices for each delay interval.
-
-
Data Analysis:
-
Analyze the percentage of correct choices using a two-way ANOVA with treatment (biperiden vs. vehicle) and delay as factors.
-
Use post-hoc tests to compare the performance of the two groups at each delay interval.
-
Mandatory Visualizations
Caption: Experimental workflow for biperiden-induced cognitive impairment modeling.
Caption: M1 receptor signaling pathway and its disruption by biperiden.
Caption: Logical relationship of biperiden as a model for Alzheimer's-like cognitive decline.
References
- 1. researchgate.net [researchgate.net]
- 2. Additive deficits in the choice accuracy of rats in the delayed non-matching to position task after cholinolytics and serotonergic lesions are non-mnemonic in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Facilitation of Long-Term Potentiation by Muscarinic M1 Receptors Is Mediated by Inhibition of SK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coactivation of M1 Muscarinic and α1 Adrenergic Receptors Stimulates Extracellular Signal-Regulated Protein Kinase and Induces Long-Term Depression at CA3–CA1 Synapses in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. campdeninstruments.com [campdeninstruments.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Electrophysiology with Biperiden Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo electrophysiology studies involving the administration of Biperiden Hydrochloride. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this muscarinic acetylcholine receptor antagonist on neuronal activity in living organisms.
Introduction
Biperiden is a centrally active anticholinergic agent primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, within the corpus striatum.[1] This action helps to restore the balance between the cholinergic and dopaminergic systems, which is disrupted in parkinsonian states.[1] In vivo electrophysiology allows for the direct measurement of how Biperiden modulates the electrical activity of neurons and neural circuits in real-time, providing crucial insights into its therapeutic effects and potential side effects.
Key Applications
-
Investigating the mechanism of action: Elucidating how Biperiden's antagonism of muscarinic receptors translates into changes in neuronal firing rates, burst activity, and local field potential (LFP) oscillations in brain regions such as the striatum, hippocampus, and cortex.
-
Preclinical drug development: Assessing the dose-dependent effects of Biperiden on neuronal activity to establish therapeutic windows and identify potential off-target effects.
-
Modeling Parkinson's disease: Studying the effects of Biperiden on the altered neuronal dynamics present in animal models of Parkinson's disease.
-
Cognitive neuroscience: Examining the role of the cholinergic system in cognitive processes by observing how Biperiden-induced receptor blockade affects neuronal correlates of learning, memory, and attention.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Biperiden administration. Table 1 presents data from a human electroencephalography (EEG) study. Table 2 provides expected outcomes for in vivo single-unit and local field potential recordings in a rodent model, based on the known mechanism of action of Biperiden.
Table 1: Effects of Oral Biperiden on Resting-State EEG in Healthy Elderly Humans
| Dose of Biperiden | Cortical Area | Frequency Band | Change in Power | Significance |
| 4 mg | All | Alpha | Decreased | Significant |
| 4 mg | All | Theta | Decreased | Significant |
| 4 mg | Central | Beta | Decreased | Significant |
| 4 mg | Frontal | Delta | Increased | Significant |
Data adapted from a randomized, placebo-controlled trial in healthy elderly subjects.[2]
Table 2: Expected Effects of Systemic Biperiden Administration on In Vivo Electrophysiological Recordings in Rodent Striatum
| Parameter | Neuron Type | Expected Change | Rationale |
| Single-Unit Activity | |||
| Firing Rate | Cholinergic Interneurons (TANs) | Decrease | Blockade of excitatory M1 autoreceptors. |
| Firing Rate | Medium Spiny Neurons (MSNs) | Variable | Complex modulation via direct and indirect pathways. |
| Burst Firing | Cholinergic Interneurons (TANs) | Decrease | Reduction in tonic drive. |
| Local Field Potentials | |||
| Gamma Power (30-80 Hz) | N/A | Decrease | Cholinergic modulation is critical for gamma oscillations. |
| Beta Power (15-30 Hz) | N/A | Increase/Decrease | Potentially altered in a manner relevant to Parkinson's disease models. |
This table represents hypothesized outcomes based on the known pharmacology of Biperiden and the principles of striatal circuitry. Specific quantitative values would need to be determined experimentally.
Signaling Pathways and Experimental Workflow
Cholinergic Modulation of a Striatal Medium Spiny Neuron
The following diagram illustrates the principal signaling pathway affected by Biperiden at a synapse on a striatal medium spiny neuron (MSN). Acetylcholine (ACh) released from a cholinergic interneuron acts on M1 muscarinic receptors on the MSN. Biperiden, as a competitive antagonist, blocks this receptor, thereby inhibiting the downstream signaling cascade.
References
Application Notes and Protocols for Assessing Biperiden Hydrochloride-Induced Memory Impairment in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biperiden hydrochloride is a selective muscarinic M1 receptor antagonist. Due to the critical role of the cholinergic system, particularly M1 receptors, in cognitive functions, Biperiden is utilized in preclinical research to induce memory impairment, thereby creating a valuable model for studying the mechanisms of memory formation and for screening potential nootropic agents.[1] These application notes provide detailed protocols for three commonly used behavioral tests in rodents to assess Biperiden-induced memory deficits: the Morris Water Maze (MWM), the Y-Maze Spontaneous Alternation Test, and the Passive Avoidance Test.
Signaling Pathway of Biperiden-Induced Memory Impairment
Biperiden exerts its effects primarily by blocking the M1 muscarinic acetylcholine receptor, which is predominantly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1] The binding of acetylcholine to the M1 receptor typically activates a Gq/11 protein-coupled signaling cascade that is essential for synaptic plasticity and memory consolidation. Biperiden, as an antagonist, inhibits this pathway.
Caption: Biperiden blocks M1 muscarinic receptor signaling.
Behavioral Test 1: Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess spatial learning and memory.[2][3]
Experimental Workflow
Caption: Morris Water Maze experimental workflow.
Detailed Protocol
Apparatus:
-
A circular pool (90-120 cm in diameter for mice, 150-200 cm for rats) filled with water (20-25°C) made opaque with non-toxic white paint or milk powder.[2][4]
-
A submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.
-
A video tracking system to record and analyze the animal's swim path.
-
Various distal visual cues are placed around the room.[2]
Animal Subjects:
-
Adult male mice (e.g., C57BL/6) or rats (e.g., Wistar, Sprague-Dawley).
Drug Administration:
-
Drug: this compound, dissolved in saline.
-
Dose: 3-10 mg/kg for rats.[5]
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer 30-60 minutes prior to the start of each acquisition training session.[6]
Procedure:
-
Habituation and Pre-training (Visible Platform):
-
For 1-2 days, allow the animals to find a visible platform (marked with a flag) from different starting positions. This ensures the animals are not motorically or motivationally impaired.[7]
-
-
Acquisition Training (Hidden Platform):
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
The hidden platform remains in the same quadrant throughout the acquisition phase.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random starting positions (N, S, E, W).
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[7]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.[8]
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim freely for 60-90 seconds.[8]
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Escape latency (time to find the platform) and swim path length.
-
Probe Trial: Time spent in the target quadrant, number of crossings over the former platform location, and time spent in other quadrants.
Expected Quantitative Data
| Group | Escape Latency (Acquisition Day 4) | Time in Target Quadrant (Probe Trial) |
| Vehicle Control | Decreased over training days | Significantly above chance (e.g., >25%) |
| Biperiden (3 mg/kg) | Significantly longer than control | Significantly less than control |
| Biperiden (10 mg/kg) | Significantly longer than 3 mg/kg group | Approaching chance levels (e.g., ~25%) |
Behavioral Test 2: Y-Maze Spontaneous Alternation
The Y-maze test assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.[9]
Experimental Workflow
Caption: Y-Maze Spontaneous Alternation experimental workflow.
Detailed Protocol
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 30 cm high for rats) positioned at a 120° angle to each other.
-
A video camera mounted above the maze to record the session.
Animal Subjects:
-
Adult male mice or rats.
Drug Administration:
-
Drug: this compound, dissolved in saline.
-
Dose: 1.0, 5.0, and 10.0 mg/kg for mice.[10]
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer 30-60 minutes prior to the test.[10]
Procedure:
-
Habituation:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.[11]
-
-
Testing:
-
Place the animal at the center of the Y-maze.
-
Allow the animal to freely explore the maze for 8 minutes.[11]
-
Record the sequence of arm entries. An arm entry is counted when the hind paws of the animal are completely within the arm.
-
Data Analysis:
-
Total Arm Entries: The total number of times the animal entered any arm.
-
Spontaneous Alternation: A sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
Percentage of Alternation: Calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100.
Expected Quantitative Data
| Group | Total Arm Entries | % Spontaneous Alternation |
| Vehicle Control | No significant difference | ~70-80% |
| Biperiden (1.0 mg/kg) | No significant difference | Slightly decreased |
| Biperiden (5.0 mg/kg) | No significant difference | Significantly decreased |
| Biperiden (10.0 mg/kg) | May show slight decrease | Approaching chance levels (~50%) |
Behavioral Test 3: Passive Avoidance Test
This test evaluates fear-motivated long-term memory.[12]
Experimental Workflow
Caption: Passive Avoidance Test experimental workflow.
Detailed Protocol
Apparatus:
-
A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric footshock.[13]
Animal Subjects:
-
Adult male mice or rats.
Drug Administration:
-
Drug: this compound, dissolved in saline.
-
Dose: Dose range from 0 to 16 mg/kg for rats.[14]
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administered immediately after the training trial to assess effects on memory consolidation.[14]
Procedure:
-
Training (Day 1):
-
Place the animal in the light compartment and allow it to habituate for a short period (e.g., 60 seconds).
-
Open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).[13]
-
Remove the animal from the apparatus 30 seconds after the shock and return it to its home cage.
-
Administer Biperiden or vehicle immediately after the training session.
-
-
Retention Test (Day 2):
-
24 hours after training, place the animal back into the light compartment.
-
Open the guillotine door and measure the step-through latency (the time it takes for the animal to enter the dark compartment).
-
A maximum cut-off time (e.g., 300-600 seconds) is set.
-
Data Analysis:
-
Step-through latency: The time taken to enter the dark compartment during the retention test.
Expected Quantitative Data
| Group | Step-Through Latency (seconds) |
| Vehicle Control | High latency (approaching cut-off time) |
| Biperiden (4 mg/kg) | Significantly lower than control |
| Biperiden (8 mg/kg) | Significantly lower than 4 mg/kg group |
| Biperiden (16 mg/kg) | Very low latency (approaching training day latency) |
References
- 1. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 5. Modelling Alzheimer-like cognitive deficits in rats using biperiden as putative cognition impairer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 10. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Y-Maze Protocol [protocols.io]
- 12. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. scantox.com [scantox.com]
- 14. Selective M1 muscarinic receptor antagonists disrupt memory consolidation of inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Biperiden Hydrochloride for Studying Extrapyramidal Side Effects of Antipsychotics
Introduction
Antipsychotic medications are fundamental in treating various psychiatric disorders, but their efficacy is often limited by the emergence of extrapyramidal side effects (EPS).[1][2] These motor adverse effects, which include parkinsonism, dystonia, and akathisia, can be distressing for patients and may lead to non-adherence to treatment.[2] The primary mechanism underlying antipsychotic-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to a functional imbalance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the corpus striatum.[3][4][5] Biperiden hydrochloride, a centrally acting anticholinergic agent, is widely used to counteract these side effects by restoring this balance.[3][4][6] These application notes provide a comprehensive overview of the use of this compound as a tool in preclinical and clinical research to study the mechanisms of antipsychotic-induced EPS.
Mechanism of Action
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a particular affinity for the M1 subtype.[7][8] In the basal ganglia, dopamine and acetylcholine have opposing effects on motor control.[5][6] Antipsychotics, by blocking D2 receptors, reduce the inhibitory dopaminergic signaling, leading to a relative overactivity of the excitatory cholinergic system.[5] this compound acts by blocking these muscarinic receptors, thereby reducing cholinergic activity and helping to re-establish the neurochemical balance, which alleviates the motor symptoms of EPS.[3][6][7]
Figure 1: Signaling pathway of dopamine-acetylcholine balance in the striatum.
Preclinical Research Applications
In preclinical research, this compound is an invaluable tool for validating animal models of antipsychotic-induced EPS and for screening novel antipsychotic candidates with a lower propensity to cause these side effects.
Animal Models of EPS
The most common animal model for studying the parkinsonian-like side effects of antipsychotics is the haloperidol-induced catalepsy test in rodents.[9][10][11] Catalepsy is characterized by a state of immobility and failure to correct an externally imposed posture.[12] The administration of typical antipsychotics like haloperidol reliably induces catalepsy, which can be quantified by measuring the time an animal remains in an awkward position, such as with its forepaws on an elevated bar.[11][13][14] The reversal of this catalepsy by a test compound is indicative of its anticholinergic properties and potential to treat EPS.
Table 1: Representative Data from Haloperidol-Induced Catalepsy Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Score (seconds) |
| Vehicle | - | 5 ± 2 |
| Haloperidol | 1 | 150 ± 20 |
| Haloperidol + Biperiden | 1 + 5 | 25 ± 8 |
| Haloperidol + Biperiden | 1 + 10 | 10 ± 4 |
Data are presented as mean ± SEM and are hypothetical representations based on typical experimental outcomes.
Figure 2: Experimental workflow for a preclinical study of biperiden in a catalepsy model.
Clinical Research Applications
In the clinical setting, this compound is used both as a treatment for acute EPS and as a prophylactic agent.[15][16] Research applications in humans involve clinical trials to assess the efficacy and tolerability of biperiden in managing EPS induced by various antipsychotics.
Assessment of EPS in Clinical Trials
Several rating scales are used to quantify the severity of EPS in clinical trials.[17][18][19][20] These include the Extrapyramidal Symptom Rating Scale (ESRS), the Simpson-Angus Scale (SAS) for parkinsonism, and the Barnes Akathisia Rating Scale (BARS).[16][17][18][20] These scales provide objective measures to evaluate the effectiveness of biperiden in reducing EPS.[17][18]
Table 2: Representative Data from a Clinical Trial of Biperiden for Antipsychotic-Induced Parkinsonism
| Treatment Group | N | Baseline SAS Score | SAS Score at Week 4 |
| Biperiden | 50 | 12.5 ± 3.1 | 4.2 ± 1.8 |
| Placebo | 50 | 12.1 ± 2.9 | 10.8 ± 2.5 |
Data are presented as mean ± SD and are hypothetical representations based on typical clinical trial outcomes. SAS: Simpson-Angus Scale.
Figure 3: Design of a randomized, placebo-controlled clinical trial for biperiden in EPS.
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
Objective: To assess the ability of this compound to reverse haloperidol-induced catalepsy in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Haloperidol solution (1 mg/mL in saline with a drop of lactic acid)
-
This compound solution (5 mg/mL in saline)
-
Vehicle (saline)
-
Catalepsy bar (a horizontal bar 9 cm above a flat surface)
-
Stopwatch
Procedure:
-
Acclimation: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, allow the rats to acclimate to the testing room for at least 30 minutes.
-
Drug Administration:
-
Divide the animals into three groups: Vehicle control, Haloperidol, and Haloperidol + Biperiden.
-
Administer haloperidol (1 mg/kg, i.p.) or vehicle to the respective groups.
-
Thirty minutes after the haloperidol injection, administer this compound (5 mg/kg, i.p.) or vehicle.
-
-
Catalepsy Assessment:
-
Sixty minutes after the haloperidol injection, begin the catalepsy assessment.[14]
-
Gently place the rat's forepaws on the bar.
-
Start the stopwatch and measure the time until the rat removes both forepaws from the bar and places them on the surface below.
-
A cut-off time of 180 seconds is typically used.[11]
-
-
Data Analysis:
-
Record the latency to descend for each animal.
-
Compare the mean catalepsy scores between the groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Clinical Assessment of Antipsychotic-Induced Parkinsonism using the Simpson-Angus Scale (SAS)
Objective: To quantify the severity of drug-induced parkinsonism in patients receiving antipsychotic medication and to assess the therapeutic effect of this compound.
Materials:
-
Simpson-Angus Scale (SAS) questionnaire
-
Trained clinical rater
Procedure:
-
Patient Selection: Recruit patients who have developed symptoms of parkinsonism after initiating or increasing the dose of an antipsychotic medication.
-
Baseline Assessment:
-
Administer the SAS to each patient at baseline (before starting biperiden treatment).
-
The SAS assesses 10 items related to parkinsonism, including gait, rigidity, and tremor.[20] Each item is rated on a 5-point scale (0-4).
-
-
Treatment:
-
Follow-up Assessments:
-
Administer the SAS at regular intervals (e.g., weekly for the first month, then monthly) to monitor the patient's progress.
-
-
Data Analysis:
-
Calculate the total SAS score at each assessment point.
-
Compare the mean SAS scores over time using appropriate statistical methods (e.g., repeated measures ANOVA) to evaluate the efficacy of biperiden.
-
This compound is an essential pharmacological tool for both preclinical and clinical research on the extrapyramidal side effects of antipsychotics. Its well-defined mechanism of action and its clinical efficacy make it a standard agent for validating animal models of EPS and for quantifying the motor side effects of antipsychotic drugs in clinical trials. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies.
References
- 1. Second-Generation Antipsychotics and Extrapyramidal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 18. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Extrapyramidal Symptom Rating Scale and Its Abbreviated Version: A Critical Review of Clinimetric Properties | Psychotherapy and Psychosomatics | Karger Publishers [karger.com]
- 20. psychscenehub.com [psychscenehub.com]
- 21. BIPERIDEN oral | MSF Medical Guidelines [medicalguidelines.msf.org]
- 22. drugs.com [drugs.com]
Application Notes and Protocols for the Preparation of Biperiden Hydrochloride Solutions for Animal Injection
Abstract
These application notes provide detailed protocols for the preparation of Biperiden Hydrochloride solutions intended for parenteral administration in animal research models. The document outlines solvent selection, solubility parameters, step-by-step preparation workflows, and stability considerations. All quantitative data are summarized for clarity, and diagrams illustrating the experimental workflow and the drug's signaling pathway are included to support researchers in the accurate and safe formulation of this compound for in vivo studies.
Introduction
Biperiden is a muscarinic acetylcholine receptor (mAChR) antagonist primarily used in the treatment of Parkinson's disease and to control extrapyramidal symptoms induced by neuroleptic drugs.[1] Its mechanism of action involves the competitive antagonism of acetylcholine at cholinergic receptors, particularly in the corpus striatum, which helps restore the neurochemical balance between the cholinergic and dopaminergic systems.[1][2] For preclinical research involving animal models, the correct and consistent preparation of this compound (HCl) solutions for injection is critical to ensure accurate dosing and experimental reproducibility. This document provides a comprehensive guide to achieve this.
Quantitative Data Summary
The physical and chemical properties of Biperiden HCl are essential for preparing appropriate formulations. Key data regarding its molecular weight and solubility in common laboratory solvents are summarized below.
| Parameter | Value | Source(s) |
| Molecular Weight | 347.92 g/mol | |
| CAS Number | 1235-82-1 | |
| Solubility in Water | Soluble to 5 mM (~1.74 mg/mL) | |
| Described as "slightly soluble" | [3] | |
| Described as "insoluble" | [4] | |
| Solubility in DMSO | Soluble to 10 mM (~3.48 mg/mL) | |
| ≥8.7 mg/mL | [4] | |
| Solubility in Ethanol | ≥8.27 mg/mL (with sonication) | [4] |
| Storage (Solid) | Desiccate at +4°C | |
| Storage (Solution) | Methanolic solutions are stable for three days when refrigerated (~5°C).[5] | [5] |
| pH (Lactate Injection) | 4.8 - 5.8 |
Note: Solubility can vary based on purity, temperature, and pH. It is recommended to perform small-scale solubility tests before preparing a large batch.
Signaling Pathway of Biperiden
Biperiden functions by blocking muscarinic acetylcholine receptors (mAChRs), with some selectivity for the M1 subtype. In extrapyramidal pathways, particularly the striatum, an imbalance between the inhibitory neurotransmitter dopamine and the excitatory neurotransmitter acetylcholine leads to motor symptoms.[1][6] By antagonizing mAChRs, Biperiden reduces the excessive cholinergic activity, helping to restore a more balanced state.[6][7]
Caption: Mechanism of action of Biperiden HCl.
Experimental Protocols
This section provides a detailed methodology for preparing Biperiden HCl solutions for animal injection. The primary vehicle should be chosen based on the required concentration and route of administration. For lower concentrations, sterile saline is preferred. For higher concentrations, a co-solvent system may be necessary.
Materials and Equipment
-
This compound powder (≥99% purity)
-
Sterile 0.9% Sodium Chloride solution (Saline)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Sterile 0.22 µm syringe filters (e.g., PVDF or PES)
-
Vortex mixer
-
pH meter or pH strips (optional)
-
Ultrasonic water bath (optional)
Experimental Workflow Diagram
The following diagram outlines the logical steps for preparing the injection solution.
Caption: Workflow for Biperiden HCl solution preparation.
Step-by-Step Preparation Protocol
Example Calculation:
-
Animal: 25 g mouse
-
Desired Dose: 3 mg/kg
-
Injection Volume: 100 µL (0.1 mL)
-
Calculate Total Dose per Animal:
-
Dose (mg) = Weight (kg) × Desired Dose (mg/kg)
-
Dose (mg) = 0.025 kg × 3 mg/kg = 0.075 mg
-
-
Calculate Required Concentration:
-
Concentration (mg/mL) = Dose (mg) / Injection Volume (mL)
-
Concentration (mg/mL) = 0.075 mg / 0.1 mL = 0.75 mg/mL
-
This concentration is below the reported aqueous solubility limit of ~1.74 mg/mL, so sterile saline can be used as the vehicle.
Protocol:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), calculate the total mass of Biperiden HCl needed for the entire study cohort, including a small excess (~10-15%) to account for transfer losses.
-
Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of Biperiden HCl powder and place it into a sterile conical tube.
-
Vehicle Addition:
-
For Aqueous Solutions (e.g., 0.75 mg/mL): Add the calculated volume of sterile 0.9% saline to the conical tube.
-
For Higher Concentrations (e.g., > 2 mg/mL): First, dissolve the Biperiden HCl powder in a minimal volume of DMSO (e.g., 5-10% of the final volume). Once fully dissolved, slowly add sterile saline dropwise while vortexing to bring the solution to the final volume. Caution: Rapid addition of saline to a DMSO concentrate can cause precipitation.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, use an ultrasonic water bath for 5-10 minutes. A clear solution with no visible particulates should be obtained.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip of the syringe. Filter the solution into a new, sterile, light-protected vial. This step removes any potential microbial contamination and undissolved microparticulates.
-
Storage:
-
Store the final sterile solution at 2-8°C, protected from light.
-
It is highly recommended to prepare solutions fresh on the day of use. Based on stability data for methanolic solutions, refrigerated aqueous solutions should ideally be used within 24-72 hours.[5]
-
If storing for longer periods, conduct a stability study for your specific formulation.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling Biperiden HCl powder and solutions.
-
Biperiden HCl can have CNS effects; avoid inhalation of the powder and contact with skin.[8]
-
Dispose of all waste materials, including unused solutions and contaminated supplies, according to institutional guidelines for chemical and biohazardous waste.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Akineton (Biperiden): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Akineton: Package Insert / Prescribing Information [drugs.com]
- 4. apexbt.com [apexbt.com]
- 5. tsijournals.com [tsijournals.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mims.com [mims.com]
Application Notes and Protocols for Biperiden Hydrochloride in Conditioned Place Preference (CPP) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Biperiden Hydrochloride in Conditioned Place Preference (CPP) studies. The information is intended to guide researchers in designing and executing experiments to investigate the rewarding or aversive properties of Biperiden and its effects on the rewarding properties of other substances.
Introduction to this compound and Conditioned Place Preference
Biperiden is a muscarinic acetylcholine receptor antagonist, primarily with a high affinity for the M1 muscarinic receptor.[1] It is clinically used in the treatment of Parkinson's disease and to manage extrapyramidal side effects induced by neuroleptic drugs.[2][3] The mechanism of action involves the competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which helps to restore the balance between the cholinergic and dopaminergic systems.[2]
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive effects of drugs or other stimuli.[4][5][6] The model relies on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[7][8] An increase in the time spent in the drug-paired compartment is interpreted as a rewarding effect (CPP), while a decrease suggests an aversive effect (Conditioned Place Aversion - CPA).[4]
Applications of Biperiden in CPP Studies
-
Assessing Abuse Potential: CPP studies can be employed to determine if Biperiden itself has rewarding properties, which is an indicator of its potential for abuse.
-
Investigating the Role of the Cholinergic System in Reward: As a muscarinic antagonist, Biperiden can be used as a pharmacological tool to probe the involvement of the cholinergic system in the rewarding effects of other drugs, such as opioids or psychostimulants.[4]
-
Screening Potential Therapeutic Agents: Biperiden's effects on drug-induced CPP can be evaluated to explore its potential as a therapeutic agent for substance use disorders.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in CPP paradigms.
Table 1: Effect of Biperiden on Cocaine-Induced Conditioned Place Preference in Mice
| Treatment Group | Biperiden Dose (mg/kg) | Cocaine Dose (mg/kg) | CPP Score (s) |
| Saline + Saline | 0 | 0 | ~100 |
| Saline + Cocaine | 0 | 10 | ~400 |
| Biperiden + Cocaine | 0.1 | 10 | ~400 |
| Biperiden + Cocaine | 1 | 10 | ~350 |
| Biperiden + Cocaine | 10 | 10 | ~150 |
Data adapted from a study by de la Casa et al. (2012). The CPP score represents the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A higher score indicates a stronger preference. At a dose of 10 mg/kg, biperiden blocked the expression of cocaine-induced CPP.[9]
Table 2: Assessment of Rewarding Properties of Biperiden in Rats
| Treatment Group | Biperiden Dose (mg/kg) | Morphine Dose (mg/kg) | Haloperidol Dose (mg/kg) | Place Preference |
| Biperiden | 0.5, 1, 2 | 0 | 0 | No |
| Biperiden + Morphine | 1 | 5 | 0 | No enhancement of morphine reward |
| Biperiden + Haloperidol | 1 | 0 | 0.5 | No effect |
This study found that Biperiden, at the doses tested, did not produce conditioned place preference on its own, nor did it enhance the rewarding effect of morphine.[11]
Experimental Protocols
This section provides a detailed methodology for conducting a conditioned place preference study with Biperiden. This protocol is a synthesis of standard CPP procedures and specific details from studies involving Biperiden.[5][9][11]
Materials
-
This compound
-
Vehicle (e.g., physiological saline)
-
Drug of interest for co-administration studies (e.g., cocaine, morphine)
-
Conditioned Place Preference Apparatus (a two- or three-compartment box with distinct visual and tactile cues in each compartment)[6][8]
-
Animal subjects (e.g., male C57BL/6J mice or Wistar rats)[9][11]
-
Syringes and needles for injections (appropriate for the route of administration, e.g., intraperitoneal - i.p.)
Experimental Workflow
Caption: General experimental workflow for a conditioned place preference study.
Detailed Procedure
Phase 1: Pre-Conditioning (Habituation and Baseline Preference)
-
Habituation: On Day 0, allow each animal to freely explore the entire CPP apparatus for 15-30 minutes to reduce novelty-induced anxiety.
-
Pre-Test: On Day 1, place the animal in the central compartment (if applicable) and allow free access to all compartments for a set duration (e.g., 15 minutes). Record the time spent in each of the main compartments to establish baseline preference. An unbiased design is often used where the drug is paired with the initially non-preferred compartment.[9]
Phase 2: Conditioning (Drug and Vehicle Pairings)
-
This phase typically lasts for 8 days, with alternating drug and vehicle administration.[9]
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 0.1, 1, or 10 mg/kg, i.p.) or the drug of interest.[9]
-
Immediately confine the animal to the designated drug-paired compartment for a set period (e.g., 15-30 minutes).
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle (e.g., saline, i.p.).
-
Immediately confine the animal to the opposite, vehicle-paired compartment for the same duration as the drug conditioning sessions.
-
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
Phase 3: Post-Conditioning (Test for CPP)
-
On Day 10 (or after the last conditioning session), place the animal in the central compartment in a drug-free state.
-
Allow the animal to freely explore the entire apparatus for the same duration as the pre-test (e.g., 15 minutes).
-
Record the time spent in each compartment.
Data Analysis
The primary measure is the CPP score, which can be calculated as the difference between the time spent in the drug-paired compartment during the post-test and the pre-test.[12] A significant increase in this score indicates a conditioned place preference. Statistical analysis, such as a t-test or ANOVA, is used to compare the CPP scores between different treatment groups.
Signaling Pathway
The rewarding effects of many drugs of abuse are linked to the mesolimbic dopamine pathway. Biperiden, as a muscarinic antagonist, is thought to influence this system. Acetylcholine can modulate dopamine release in brain regions like the nucleus accumbens (NAc). By blocking M1 muscarinic receptors, Biperiden may alter this modulation, thereby affecting the rewarding properties of drugs like cocaine.[9]
Caption: Proposed mechanism of Biperiden's effect on reward pathways.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and consultation with experienced researchers. All experimental procedures should be conducted in accordance with institutional and governmental regulations regarding animal care and use.
References
- 1. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Biperiden (M₁ antagonist) impairs the expression of cocaine conditioned place preference but potentiates the expression of cocaine-induced behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biperiden reverses the increase in 50-kHz ultrasonic vocalizations but not the increase in locomotor activity induced by cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of rewarding and reinforcing properties of biperiden in conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
Application Notes and Protocols: Immunohistochemistry for Fos Expression after Biperiden Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of immunohistochemistry to detect Fos protein expression following treatment with Biperiden Hydrochloride. This document includes expected quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.
Biperiden is a muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson's disease and extrapyramidal symptoms.[1][2] The detection of the Fos protein, an immediate-early gene product, is a widely used method to identify neurons that have been recently activated.[3][4] Therefore, immunohistochemical analysis of Fos expression can elucidate the neuronal circuits modulated by biperiden.
Quantitative Data: Effect of Biperiden on Fos-Positive Cells
A study by Palombo and colleagues (2021) investigated the effects of systemic biperiden administration on neuronal activation in the nucleus accumbens of mice. Their findings indicate that biperiden can increase the number of Fos-positive cells in this brain region, suggesting an increase in neuronal activity.[5]
Table 1: Effect of Biperiden on the Number of Fos-Positive Cells in the Nucleus Accumbens [5]
| Treatment Group | Dose (mg/kg) | Mean Number of Fos-Positive Cells (± SEM) |
| Saline | - | Data not provided in abstract |
| Biperiden | 1.0 | Increased |
| Biperiden | 5.0 | Increased |
| Biperiden | 10.0 | Increased |
Note: The abstract states that biperiden at all tested doses increased the number of Fos-positive cells, but does not provide the specific mean and SEM values for the saline group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of biperiden and a typical experimental workflow for assessing its impact on Fos expression.
Caption: Proposed mechanism of Biperiden leading to Fos expression.
Caption: Experimental workflow for Fos immunohistochemistry.
Detailed Experimental Protocols
This protocol is a synthesis of established methods for Fos immunohistochemistry and can be adapted for studying the effects of biperiden.
1. Animal Preparation and Drug Administration
-
Animals: Use appropriate animal models (e.g., adult male C57BL/6 mice or Sprague-Dawley rats). House animals under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 1.0, 5.0, and 10.0 mg/kg).
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Administration: Administer biperiden or vehicle (saline) via intraperitoneal (i.p.) injection. Handle animals minimally to reduce stress-induced Fos expression.
2. Tissue Preparation
-
Perfusion: Approximately 2 hours after the injection, deeply anesthetize the animals (e.g., with an overdose of sodium pentobarbital). Perform transcardial perfusion first with phosphate-buffered saline (PBS) to clear the blood, followed by a fixative solution of 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Carefully extract the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
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Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat. Collect the sections in a cryoprotectant solution and store them at -20°C until use.
3. Immunohistochemistry for Fos Protein
This protocol describes a free-floating immunohistochemistry method using a chromogenic detection system (DAB).
-
Washing: Rinse the free-floating sections three times in PBS for 10 minutes each.
-
Endogenous Peroxidase Quenching: Incubate the sections in a solution of 3% hydrogen peroxide in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Rinse the sections three times in PBS for 10 minutes each.
-
Blocking: Incubate the sections in a blocking solution containing 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature. This step minimizes non-specific antibody binding.
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Primary Antibody Incubation: Incubate the sections with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The incubation should be carried out for 24-48 hours at 4°C with gentle agitation.
-
Washing: Rinse the sections three times in PBS for 10 minutes each.
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Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in the blocking solution for 1-2 hours at room temperature.
-
Washing: Rinse the sections three times in PBS for 10 minutes each.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate the sections in an ABC reagent (prepared according to the manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Rinse the sections three times in PBS for 10 minutes each.
-
Chromogenic Detection: Develop the signal by incubating the sections in a solution containing 3,3'-diaminobenzidine (DAB) and hydrogen peroxide. Monitor the reaction closely under a microscope and stop it by transferring the sections to PBS once the desired staining intensity is reached.
-
Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of ethanol concentrations, clear with xylene, and coverslip with a mounting medium.
4. Data Analysis
-
Imaging: Capture images of the brain regions of interest (e.g., nucleus accumbens, striatum) using a bright-field microscope equipped with a digital camera.
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Quantification: Count the number of Fos-positive nuclei in the defined regions of interest. This can be done manually using image analysis software (e.g., ImageJ) or with automated cell counting algorithms. Ensure that the counting is performed by an observer blinded to the experimental conditions.
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Statistical Analysis: Compare the number of Fos-positive cells between the biperiden-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests). A p-value of less than 0.05 is typically considered statistically significant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anticholinergics Alter Brains of Older Adults, Increase Cognitive Risks [uspharmacist.com]
- 3. Drug-activated cells: From immediate early genes to neuronal ensembles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-fos Expression as a Marker of Functional Activity in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 5. Effects of biperiden (cholinergic muscarinic m1/m4 receptor antagonist) on ethanol conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biperiden Hydrochloride Dosage for Memory Impairment in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Biperiden Hydrochloride to induce memory impairment in mouse models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to model memory impairment?
A1: this compound is a selective M1 muscarinic acetylcholine receptor antagonist.[1] The cholinergic system is crucial for learning and memory, and by blocking these receptors, Biperiden disrupts cholinergic neurotransmission, leading to memory deficits.[2][3] This makes it a valuable tool for creating animal models of cholinergic-related cognitive dysfunction, which is a hallmark of conditions like Alzheimer's disease.[4] Compared to the nonselective antagonist scopolamine, Biperiden may induce more selective memory deficits with fewer widespread behavioral disruptions.[5][6]
Q2: What is a typical starting dose of this compound for inducing memory impairment in mice?
A2: A common effective dose reported in the literature for inducing memory impairment in mice is 10 mg/kg, administered intraperitoneally (i.p.).[1] However, dosages can vary depending on the specific mouse strain, the behavioral task being performed, and the desired level of impairment. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[1]
Q3: How does the effective dose of Biperiden compare to Scopolamine?
A3: Biperiden generally requires a higher dose than scopolamine to induce memory deficits. Studies have shown that scopolamine can cause memory impairment at doses as low as 0.1 to 1 mg/kg (i.p.) in rodents.[5][7] In contrast, effective doses of Biperiden are often higher, in the range of 3 to 10 mg/kg (i.p.).[1][6]
Q4: What is the recommended route and timing of administration?
A4: The most common route of administration in published studies is intraperitoneal (i.p.) injection.[1][8] The timing of administration is critical and depends on the memory phase being studied (acquisition, consolidation, or retrieval). For impairing memory acquisition, Biperiden is typically administered 20-30 minutes before the training session of a behavioral task.
Q5: What behavioral tests are most suitable for assessing Biperiden-induced memory impairment?
A5: Several well-validated behavioral tests can be used to assess memory impairment, including:
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Passive Avoidance (PA) Task: Measures fear-motivated long-term memory.[1][4]
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Y-Maze Spontaneous Alternation: Assesses spatial working memory.[9][10]
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Morris Water Maze (MWM): Evaluates hippocampal-dependent spatial learning and memory.[11][12]
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Novel Object Recognition (NOR) Test: Tests recognition memory.[10]
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Delayed Nonmatching to Position (DNMTP) Task: A more complex operant task to assess short-term memory.[5]
Troubleshooting Guide
Issue 1: No significant memory impairment is observed after Biperiden administration.
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Possible Cause: Insufficient Dose. The dose may be too low for the specific mouse strain or experimental conditions.
-
Possible Cause: Incorrect Timing. The drug may not have reached peak plasma concentration at the time of the behavioral test. Biperiden's time to peak plasma concentration is approximately 0.8-1.6 hours, though this can vary.[13]
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Solution: Adjust the pre-treatment interval. Administer Biperiden 30-60 minutes before the training phase and ensure the testing window aligns with the drug's expected peak effect.
-
-
Possible Cause: Insensitive Behavioral Task. The chosen behavioral paradigm may not be sensitive enough to detect subtle memory deficits.
Issue 2: Mice exhibit significant motor impairments (e.g., ataxia, hyperactivity, or sedation) that confound cognitive testing.
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Possible Cause: Dose is too high. High doses of anticholinergic drugs can cause motor side effects and general behavioral disruption that interfere with performance in memory tasks.[5][14]
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Possible Cause: Confounding Drug Effects. Biperiden can cause side effects like drowsiness, dizziness, or blurred vision.[16][17]
-
Solution: Before conducting memory tests, perform open-field or rotarod tests to assess general locomotor activity and motor coordination at your chosen dose. This helps to dissociate cognitive deficits from motor impairments.
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Issue 3: High variability in behavioral results between individual mice.
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Possible Cause: Inconsistent Drug Administration. Variability in injection volume or technique can lead to inconsistent dosing.
-
Solution: Ensure precise and consistent i.p. injection technique. Use appropriate needle sizes and ensure the solution is delivered to the peritoneal cavity.
-
-
Possible Cause: Biological Variability. Factors such as age, weight, and stress levels can influence drug response.
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Solution: Use age and weight-matched animals for all experimental groups. Handle mice consistently to minimize stress, and allow for a proper acclimatization period before starting experiments.
-
Data Presentation: Dosage and Effects
Table 1: this compound Dosage and Effects in Rodent Models
| Drug | Dose (mg/kg) | Route | Animal Model | Behavioral Test | Observed Effect on Memory | Citation |
| Biperiden | 3 | i.p. | Rat | DNMTP | Disrupted short-term memory | [5][6] |
| Biperiden | 10 | i.p. | Rat | FR5 | Slowed sensorimotor responding | [5][6] |
| Biperiden | 10 | i.p. | CD-1 Mice | Passive Avoidance | Reduced step-through latency (impaired memory) | [1] |
| Biperiden | 1, 5 | i.p. | CD-1 Mice | Passive Avoidance | No significant effect | [1] |
| Biperiden | 10 | i.p. | Mice | Conditioned Place Preference | Reduced consolidation of contextual memory | [8] |
Table 2: Scopolamine Dosage for Comparison in Rodent Memory Impairment Models
| Drug | Dose (mg/kg) | Route | Animal Model | Behavioral Test | Observed Effect on Memory | Citation |
| Scopolamine | 0.1, 0.3 | i.p. | Rat | DNMTP | Disrupted short-term memory | [5][6] |
| Scopolamine | 0.3, 1 | i.p. | Rat | FR5 | Slowed sensorimotor responding | [5][6] |
| Scopolamine | 1 | i.p. | CD-1 Mice | Passive Avoidance | Reduced step-through latency (impaired memory) | [1] |
| Scopolamine | 1 | i.p. | C57BL/6 Mice | Y-Maze | Deficits in discriminative and spatial memory | [7] |
| Scopolamine | 1 | i.p. | Mice | Elevated Plus Maze | Increased transfer latency (impaired memory) | [10] |
Experimental Protocols
1. Protocol: Passive Avoidance (PA) Task
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Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
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Procedure:
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Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
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Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the training trial.
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Training (Acquisition) Trial:
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Place the mouse in the light compartment, facing away from the door.
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After 10 seconds, the guillotine door opens.
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When the mouse enters the dark compartment with all four paws, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
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Record the initial latency to enter the dark compartment (step-through latency).
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Return the mouse to its home cage.
-
-
Retention Trial (24 hours later):
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Place the mouse back into the light compartment.
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Open the guillotine door and record the step-through latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds). No shock is delivered.
-
-
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Data Analysis: A shorter step-through latency in the retention trial compared to control animals indicates memory impairment.
2. Protocol: Y-Maze Spontaneous Alternation Task
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Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high) at a 120° angle from each other.
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Procedure:
-
Acclimatization & Drug Administration: As described above.
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Test Trial:
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Place the mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
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Record the sequence of arm entries using video tracking software. An arm entry is counted when all four paws are within the arm.
-
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternations using the formula: [(Number of alternations) / (Total arm entries - 2)] * 100.
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An alternation is defined as three consecutive entries into three different arms (e.g., ABC, BCA, CAB).
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A reduction in the percentage of spontaneous alternations indicates a deficit in spatial working memory.[10]
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
// Connections ACh_vesicle -> ACh [label="Release"]; ACh -> M1_Receptor [label="Binds & Activates"]; M1_Receptor -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> IP3_DAG [label="Activates"]; IP3_DAG -> Neuron_Response [label="Leads to"]; Biperiden -> M1_Receptor [label="Antagonist:\nBlocks ACh Binding", style=dashed, color="#EA4335", fontcolor="#202124"];
{rank=same; ACh; Biperiden;} } dot Caption: Mechanism of Biperiden as an M1 receptor antagonist.
Experimental Workflow
// Connections Acclimatize -> Group; Group -> Dose [style=invis]; Dose -> Wait -> Train; Train -> Test [lhead=cluster_test, label="24h Interval"]; Test -> Analyze; } dot Caption: General experimental workflow for a memory impairment study.
Troubleshooting Logic
References
- 1. Comparison of pro-amnesic efficacy of scopolamine, biperiden, and phencyclidine by using passive avoidance task in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. criver.com [criver.com]
- 5. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biperiden (an M1 antagonist) reduces memory consolidation of cocaine-conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 12. criver.com [criver.com]
- 13. mims.com [mims.com]
- 14. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. mayoclinic.org [mayoclinic.org]
Troubleshooting unexpected behavioral effects of Biperiden Hydrochloride in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral effects of Biperiden Hydrochloride in rat models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My rats are showing conflicting results in cognitive tasks after Biperiden administration. In some tests, they show impairment, while in others, their performance is unaffected. What could be the cause?
Answer: This is a documented phenomenon in the literature.[1][2] The effects of Biperiden on cognition can be nuanced and task-dependent. Here are several factors to consider:
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Cognitive Domain Specificity: Biperiden, a selective M1 muscarinic receptor antagonist, may selectively impair certain types of memory while leaving others intact.[3][4] For example, studies have shown it can disrupt short-term and spatial memory while having minimal effect on others.[1][4]
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Task Complexity: If a cognitive task is too simple or too difficult, it can lead to ceiling or flooring effects, respectively. This can mask the subtle cognitive-impairing effects of Biperiden.
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Rat Strain: Different rat strains can exhibit varying sensitivities to Biperiden, leading to inconsistent results across studies.[2]
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Dosage: The dose of Biperiden is critical. Higher doses may induce non-cognitive effects that interfere with task performance.
Question: I observed a biphasic behavioral response in my rats treated with Biperiden – periods of hyperactivity followed by periods of hypoactivity. Is this a typical reaction?
Answer: Yes, this biphasic response has been reported and is considered an unexpected but important behavioral effect of Biperiden in rats. One study detailed that rats treated with a high dose of Biperiden (40 mg/kg, i.p.) demonstrated alternating periods of a hyperactive state (rapid walking, excessive sniffing) and a hypoactive state (motor arrest, drowsiness).[5] These behavioral changes are suggested to be similar to delirium in humans.[5]
Question: My rats are displaying significant motor impairment, which is confounding the results of my cognitive tests. How can I mitigate this?
Answer: Biperiden can induce motor deficits, particularly at higher doses.[1][4] Here’s how you can address this issue:
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Dose-Response Study: Conduct a thorough dose-response study to identify a dose that induces cognitive deficits with minimal sensorimotor side effects. Studies have shown that lower doses (e.g., 3 mg/kg) can impair memory without significantly affecting motor function, whereas higher doses (e.g., 10 mg/kg) are more likely to cause motor disturbances.[4]
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Control Tests: Incorporate specific motor function tests (e.g., rotarod, open field test) to quantify any motor impairments. This will help you differentiate between cognitive and motor effects.
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Timing of Behavioral Testing: The timing of your behavioral test relative to Biperiden administration can be crucial. Motor effects may be more pronounced at peak plasma concentration. Adjusting your testing window might help minimize these confounds.
Question: The results from my study are not aligning with previously published data. What are some potential sources of variability?
Answer: Reproducibility in behavioral research can be challenging.[6] Several factors can contribute to variability in studies using Biperiden:
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Drug Preparation and Administration: Ensure your this compound solution is prepared freshly and that the administration route (e.g., intraperitoneal, subcutaneous) and volume are consistent.[4] The stability and pH of the solution can also impact its efficacy.
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Experimental Environment: Factors such as lighting, noise levels, and the time of day for testing can all influence rodent behavior.[6]
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Animal Handling: The amount of handling the animals receive before and during the experiment can affect their stress levels and subsequent behavior.[7]
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Test Repetition: Repeated exposure to the same behavioral test can lead to learning and practice effects, which may alter the animals' response to Biperiden.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Biperiden is a selective antagonist of the M1 muscarinic acetylcholine receptor.[2][3] In the central nervous system, it blocks the action of the neurotransmitter acetylcholine at these receptors, which are highly expressed in brain regions associated with cognitive processes.[2]
Q2: What are the expected behavioral effects of Biperiden in rats?
The primary expected effect is the impairment of learning and memory, making it a potential pharmacological model for cognitive deficits.[2][4] Specifically, it has been shown to disrupt short-term and spatial memory.[1][4]
Q3: What are some of the more unexpected or paradoxical behavioral effects reported with Biperiden in rats?
Unexpected effects include a biphasic behavioral pattern resembling delirium, with alternating states of hyperactivity and hypoactivity.[5] Also, the lack of cognitive impairment in some studies, or impairment only at very high doses, can be considered an unexpected outcome given its mechanism of action.[1][2]
Q4: How does the behavioral profile of Biperiden compare to Scopolamine in rats?
Biperiden is considered to have a more selective behavioral profile than the non-selective muscarinic antagonist Scopolamine.[4] While both can induce memory deficits, Scopolamine tends to cause a wider range of behavioral disruptions, including effects on motivation and attention, which are less pronounced with Biperiden at comparable cognitive-impairing doses.[4]
Data Presentation
Table 1: Comparative Behavioral Effects of Biperiden and Scopolamine in Rats
| Behavioral Domain | Biperiden (BIP) | Scopolamine (SCOP) | Reference |
| Short-Term Memory | Impairment at 3 mg/kg | Impairment at 0.1 and 0.3 mg/kg | [4] |
| Sensorimotor Function | Slowed responding at 10 mg/kg | Slowed responding at 0.3 and 1 mg/kg | [4] |
| Food Motivation | No effect | Reduced at 1 mg/kg | [4] |
| Attention | No effect | Impaired at 0.3 mg/kg | [4] |
Table 2: Dose-Dependent Behavioral Observations with Biperiden in Rats
| Dose Range | Observed Behavioral Effects | Potential Interpretation | Reference |
| 1-3 mg/kg | Disruption of short-term memory with no significant changes in food motivation or attention. | Selective cognitive impairment. | [1] |
| 10 mg/kg | Slowed sensorimotor responding. | Onset of motor side effects. | [1][4] |
| 40 mg/kg (i.p.) | Alternating hyperactive and hypoactive states (delirium-like behavior). | Severe central anticholinergic effects. | [5] |
Experimental Protocols
1. Protocol for Open Field Test (OFT)
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls high enough to prevent escape. The floor is typically divided into a grid of equal squares.
-
Procedure:
-
Administer this compound or vehicle control at the predetermined dose and time before the test.
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the following parameters using a video tracking system:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Frequency of rearing (standing on hind legs).
-
Frequency of grooming.
-
-
Thoroughly clean the arena with a 70% ethanol solution between each animal to eliminate olfactory cues.
-
2. Protocol for Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms.
-
Procedure:
-
Administer this compound or vehicle control prior to the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the following measures:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Clean the maze thoroughly between trials.
-
3. Protocol for Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water (using non-toxic paint or milk powder) containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 4 days, 4 trials per day):
-
Administer this compound or vehicle control before the first trial of each day.
-
Gently place the rat into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on day 5):
-
Remove the escape platform from the pool.
-
Administer this compound or vehicle control.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Visualizations
Caption: Biperiden's antagonistic action on the M1 receptor signaling pathway.
Caption: A typical workflow for a rat behavioral study using Biperiden.
References
- 1. bahniks.com [bahniks.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biperiden-induced delirium model in rats: a behavioral and electroencephalographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Minimizing Peripheral Anticholinergic Effects of Biperiden Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the peripheral anticholinergic effects of Biperiden Hydrochloride during experimental research.
Troubleshooting Guides
Issue: Excessive Peripheral Anticholinergic Side Effects Observed in Animal Models
Researchers may encounter significant peripheral anticholinergic side effects in animal models treated with Biperiden, including reduced salivation (xerostomia), decreased gastrointestinal motility (constipation), urinary retention, and pupil dilation (mydriasis). These effects can confound experimental results and impact animal welfare.
Possible Cause 1: High Dose of this compound
Higher doses of Biperiden can lead to more pronounced peripheral side effects.
Solution:
-
Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose of Biperiden for the desired central nervous system (CNS) effect with the least peripheral side effects.
-
Refer to Preclinical Data: Consult existing literature for effective dose ranges in your specific animal model to avoid unnecessarily high doses.
Possible Cause 2: Non-Specific Muscarinic Receptor Blockade
Biperiden acts on muscarinic receptors in both the central and peripheral nervous systems.[1][2][3]
Solution:
-
Co-administration with a Peripherally Selective Muscarinic Antagonist: Consider the co-administration of a peripherally selective muscarinic antagonist that does not readily cross the blood-brain barrier. A notable example is glycopyrrolate. This strategy aims to competitively block peripheral muscarinic receptors without interfering with Biperiden's central effects. A clinical study on clozapine-induced sialorrhea demonstrated that glycopyrrolate was effective in reducing this peripheral side effect.[3] While this study was not on Biperiden for its primary indication, the principle of using a peripheral antagonist to counteract peripheral side effects is applicable.
-
Experimental Workflow for Co-administration Studies:
-
Determine the optimal dose of Biperiden for the desired central effect.
-
In a separate cohort of animals, establish a dose-response curve for the peripheral side effect of interest (e.g., salivation, GI motility) with Biperiden alone.
-
Administer the chosen dose of Biperiden in combination with varying doses of a peripherally selective antagonist (e.g., glycopyrrolate).
-
Measure both the central and peripheral effects to identify a combination that preserves the central efficacy of Biperiden while minimizing peripheral side effects.
-
-
Possible Cause 3: Need for a More CNS-Targeted Approach
The chemical structure of Biperiden allows it to cross the blood-brain barrier and act peripherally.
Solution:
-
Investigate Novel Formulations or Analogs (Long-Term Strategy): For drug development professionals, a long-term strategy could involve the design of Biperiden prodrugs or analogs with enhanced CNS targeting and reduced peripheral distribution.[4][5][6][7][8] Prodrugs can be designed to be inactive peripherally and become activated only after crossing the blood-brain barrier.
Frequently Asked Questions (FAQs)
Q1: What are the most common peripheral anticholinergic effects of Biperiden observed in research animals?
A1: The most frequently observed peripheral anticholinergic effects include dry mouth (xerostomia), decreased gastrointestinal motility leading to constipation, urinary retention, and dilation of the pupils (mydriasis).[9][10]
Q2: How can I quantify the peripheral anticholinergic effects of Biperiden in my animal model?
A2: Several established methods can be used:
-
Salivary Secretion: Saliva production can be measured by collecting saliva after stimulation with a cholinergic agonist like pilocarpine.[11][12]
-
Gastrointestinal Motility: The charcoal meal test is a common method to assess the transit of a non-absorbable marker through the gastrointestinal tract.[1][13][14][15][16]
-
Urinary Retention: Urodynamic studies, including cystometry, can be performed to measure bladder capacity, pressure, and voiding efficiency.[2][17][18][19][20]
-
Mydriasis: Pupil diameter can be measured using a digital pupillometer or through image analysis of photographs taken at set time points.[21][22][23][24][25]
Q3: Is there a peripherally selective version of Biperiden available for research?
A3: Currently, there are no commercially available, peripherally selective versions of Biperiden. The development of such compounds would be a novel drug discovery effort.
Q4: Can I use a cholinomimetic to counteract the peripheral effects of Biperiden?
A4: While theoretically possible, using a peripherally acting cholinomimetic could introduce its own set of systemic effects and may not be as targeted as using a peripherally selective antagonist. The co-administration of a peripherally restricted antagonist like glycopyrrolate is a more common and targeted approach.[26][27][28][29]
Q5: What is the mechanism of action of Biperiden that leads to these peripheral effects?
A5: Biperiden is a muscarinic acetylcholine receptor antagonist.[1][2] It blocks the action of acetylcholine at these receptors. In the peripheral nervous system, muscarinic receptors are involved in regulating functions such as salivation, gastrointestinal motility, and bladder contraction. By blocking these receptors, Biperiden inhibits these functions, leading to the observed side effects.
Data Presentation
Table 1: Peripheral Anticholinergic Effects of Biperiden in Animal Models
| Animal Model | Dose of Biperiden | Observed Peripheral Effect | Measurement Method | Reference |
| Pigs | ≥ 15 mg/kg | Dry mouth (xerostomia), behavioral sedation | Visual observation ("yawning," lying down) | [13] |
| Rats | 10 mg/kg | Slowed sensorimotor responding | Fixed ratio 5 (FR5) schedule of reinforcement | [30] |
| Mice | 1.0, 5.0, 10.0 mg/kg | No effect on motor coordination | Rotarod test | [26] |
Table 2: Comparison of Glycopyrrolate and Biperiden on Sialorrhea and Cognition in a Clinical Study
| Treatment | Change in Drooling Rating Scale (DRS) Score | Change in Mini-Mental State Examination (MMSE) Score | Key Finding | Reference |
| Glycopyrrolate | Significant reduction | No significant change | Effective for peripheral side effect (sialorrhea) without central cognitive impairment. | [3] |
| Biperiden | Significant reduction | Significant reduction | Effective for peripheral side effect but with central cognitive impairment. | [3] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility using the Charcoal Meal Test in Rats
Objective: To quantify the effect of this compound on gastrointestinal transit time.
Materials:
-
Male Wistar rats (200 ± 20 g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Charcoal meal suspension (5% charcoal in 10% gum arabic solution)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined time (e.g., 60 minutes), administer the charcoal meal suspension (2 ml/animal) via oral gavage.
-
After a set transit time (e.g., 15-40 minutes), euthanize the animals.[1][14]
-
Immediately perform a laparotomy and carefully remove the small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pylorus.
-
Calculate the percentage of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the percentage of transit between the Biperiden-treated and vehicle control groups.
Protocol 2: Measurement of Salivary Secretion in Mice
Objective: To quantify the effect of this compound on saliva production.
Materials:
-
Mice
-
This compound solution
-
Vehicle control
-
Pilocarpine hydrochloride solution (cholinergic agonist)
-
Anesthetic
-
Microcentrifuge tubes
-
Absorbent material (e.g., cotton swabs)
-
Microbalance
Procedure:
-
Administer this compound or vehicle control to the mice.
-
After the desired pretreatment time, anesthetize the mice.
-
Weigh a pre-cut piece of absorbent material in a microcentrifuge tube.
-
Place the absorbent material in the mouse's mouth for a set period (e.g., 2 minutes) to collect saliva.
-
To stimulate salivation for comparative studies, inject pilocarpine hydrochloride subcutaneously.
-
Collect saliva for a defined period (e.g., 12 minutes) using a pre-weighed collection tube or absorbent material.[12]
-
Reweigh the collection tube or absorbent material to determine the amount of saliva produced.
-
Express saliva volume as microliters per minute or total microliters collected.
-
Compare saliva production between the Biperiden-treated and control groups.
Mandatory Visualizations
Caption: Mechanism of Biperiden's central and peripheral effects.
Caption: Workflow for minimizing peripheral effects via co-administration.
Caption: Troubleshooting logic for addressing peripheral side effects.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Urodynamic investigation by telemetry in Beagle dogs: validation and effects of oral administration of current urological drugs: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy and impact on cognition of glycopyrrolate and biperiden for clozapine-induced sialorrhea in schizophrenic patients: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Charcoal Meal Test - Rat [productsafetylabs.com]
- 14. researchgate.net [researchgate.net]
- 15. ijper.org [ijper.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacodynamics of anticholinergic agents measured by ambulatory urodynamic monitoring: a study of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticholinergic drugs in patients with bladder outlet obstruction and lower urinary tract symptoms: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In Situ Gelling Ophthalmic Drug Delivery System for the Optimization of Diagnostic and Preoperative Mydriasis: In Vitro Drug Release, Cytotoxicity and Mydriasis Pharmacodynamics | MDPI [mdpi.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Mydriasis with micro-array print touch-free tropicamide-phenylephrine fixed combination MIST: pooled randomized Phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Efficacy and safety of Mydriatic Microdrops for Retinopathy Of Prematurity Screening (MyMiROPS): study protocol for a non-inferiority crossover randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 27. Akineton and glycopyrrolate Interactions - Drugs.com [drugs.com]
- 28. drugs.com [drugs.com]
- 29. droracle.ai [droracle.ai]
- 30. Collection and quantitation of mouse salivary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for Biperiden Hydrochloride: A Technical Support Center
Welcome to the technical support center for the HPLC analysis of Biperiden Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an HPLC method for this compound?
A1: The primary challenges in HPLC method development for this compound include:
-
Poor UV Absorbance: Biperiden has a low UV chromophore, making detection at higher wavelengths difficult.[1][2][3] This often necessitates using lower wavelengths, such as 205-210 nm, for adequate sensitivity.[1][4][5][6]
-
Difficult Retention: Achieving good retention on conventional reversed-phase columns (C8 or C18) can be challenging, especially at an acidic pH.[2][3]
-
Stability and Degradation: this compound can degrade under stress conditions like acidic and oxidative environments.[7] Therefore, a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products is crucial.[5][8]
-
Peak Shape: Poor peak shape, such as tailing, can be an issue. This can often be addressed by optimizing the mobile phase pH and considering the use of ion-pairing reagents or specific buffer systems.[4]
Q2: What type of column is typically recommended for this compound analysis?
A2: Reversed-phase columns are commonly used. Several validated methods have demonstrated successful separation using both C8 and C18 columns.[1][3][5][6][9] The choice between C8 and C18 will depend on the specific mobile phase composition and the desired retention characteristics.
Q3: What mobile phase composition is generally effective?
A3: A common approach is to use a mixture of an aqueous buffer and an organic solvent in an isocratic elution mode.[5][7]
-
Organic Solvents: Acetonitrile and methanol are frequently used.[5][7][10]
-
Aqueous Phase: The aqueous phase often contains a buffer to control the pH. Examples include phosphate buffers or solutions containing perchloric acid and sodium perchlorate.[1][4][5] The pH of the mobile phase is critical, and well-buffered systems are recommended for robust and reproducible results.[9]
Q4: Why is a stability-indicating method important for this compound analysis?
A4: A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the amount of intact this compound without interference from any degradation products that may form during manufacturing, storage, or under stress conditions.[5][8][11] Official methods in some pharmacopeias, such as titration or spectrophotometry, are not stability-indicating and cannot distinguish the API from its degradants.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing)
-
Possible Cause: Secondary interactions between the basic Biperiden molecule and residual silanols on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can help to protonate the silanols and reduce these secondary interactions.
-
Use a Chaotropic Agent: The addition of a chaotropic agent like sodium perchlorate to the mobile phase can help improve peak shape.[12]
-
Consider Ion-Pairing Reagents: The use of an ion-pairing reagent, such as 1-heptanesulfonic acid sodium salt, can improve peak symmetry.[1][5]
-
Column Choice: Using a column with low silanol activity can also mitigate this issue.[10]
-
Problem 2: Inadequate Retention of this compound
-
Possible Cause: The mobile phase is too strong, or the pH is not optimal for retention on a reversed-phase column.
-
Troubleshooting Steps:
-
Decrease Organic Solvent Concentration: Reduce the percentage of acetonitrile or methanol in the mobile phase to increase retention time.
-
Adjust Mobile Phase pH: The retention of Biperiden can be pH-dependent. If the pH of the mobile phase is close to the pKa of Biperiden, you might observe dissociated and undissociated forms, potentially leading to complex chromatographic behavior.[9] Experiment with different pH values to find the optimal retention.
-
Use of Ion-Pair Reagents: As mentioned for peak shape, ion-pairing reagents can also be used to increase the retention of basic compounds on reversed-phase columns.[9]
-
Problem 3: Co-elution of Biperiden with Degradation Products
-
Possible Cause: The chromatographic conditions lack the selectivity to separate the parent drug from its degradants.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can alter the selectivity.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can change the elution order and improve resolution.
-
Adjust the pH: Modifying the mobile phase pH can affect the ionization state of both Biperiden and its degradation products, leading to changes in retention and potentially better separation.
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient method can provide the necessary resolution.
-
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of this compound.
Method 1: Stability-Indicating RP-HPLC Method [4]
-
Column: Nucleodure C18 (5 µm, 25 cm x 4.6 mm i.d.)
-
Mobile Phase: A mixture of 0.2% 0.1 N perchloric acid in 0.01 M sodium perchlorate solution and acetonitrile (50:50 v/v)
-
Flow Rate: Not specified, but typically 1.0 mL/min for such columns.
-
Detection: UV at 210 nm
-
Elution: Isocratic
Method 2: Stability-Indicating HPLC Assay [1][5]
-
Column: Symmetry C8 (5 µm, 150 mm x 3.9 mm i.d.)
-
Mobile Phase: Methanol and a buffer (50:50, v/v) at a pH of 2.50. The buffer consists of 50 mM sodium dihydrogen phosphate and 5 mM 1-heptanesulfonic acid sodium salt.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Elution: Isocratic
Forced Degradation Studies Protocol [4][11][13]
-
Acid Degradation:
-
Dissolve 10 mg of pure this compound in approximately 25 mL of methanol in a 50 mL volumetric flask.
-
Add 20 mL of 1N hydrochloric acid.
-
Heat the solution in a water bath at 40°C.
-
Take 1 mL aliquots periodically (e.g., every 10 minutes), evaporate to near dryness, and reconstitute in 10 mL of methanol for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of pure this compound in about 25 mL of methanol in a 50 mL conical flask.
-
Add 20 mL of 10% hydrogen peroxide solution in methanol.
-
Heat the solution in a water bath at 40°C.
-
Take 1 mL aliquots periodically (e.g., every 30 minutes), evaporate to near dryness, and reconstitute in 10 mL of methanol for HPLC analysis.
-
Data Presentation
Table 1: Comparison of Validated HPLC Methods for this compound Analysis
| Parameter | Method 1[4] | Method 2[1][5] | Method 3[6] |
| Column | Nucleodure C18 (5 µm, 25 cm x 4.6 mm) | Symmetry C8 (5 µm, 150 mm x 3.9 mm) | Conventional C18 |
| Mobile Phase | 0.2% 0.1N Perchloric acid in 0.01M Sodium Perchlorate : Acetonitrile (50:50 v/v) | Methanol : Buffer (50:50 v/v) | Acetonitrile-buffer mixture |
| Buffer Composition | N/A | 50 mM Sodium Dihydrogen Phosphate + 5 mM 1-Heptanesulfonic Acid Sodium Salt (pH 2.50) | Not specified |
| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |
| Detection Wavelength | 210 nm | 205 nm | 205 nm |
| Linearity Range | 8-100 µg/mL | 0.5-25 µg/mL | 2-6 µg/mL |
| Retention Time | ~5.04 min | Not Specified | Not Specified |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Development and validation of a stability-indicating high performance liquid chromatographic (HPLC) assay for biperiden in bulk form and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Biperiden in Solid Dosage Forms | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. View of HPLC Determination of Biperiden in Solid Dosage Forms [proceedings.bas.bg]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.ekb.eg [journals.ekb.eg]
Identifying and characterizing Biperiden Hydrochloride degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Biperiden Hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for this compound?
This compound is known to degrade primarily through oxidative and acid-catalyzed pathways.[1][2] Under oxidative stress, the piperidine ring can be oxidized.[2][3] Acid hydrolysis can lead to the cleavage of the molecule.[1][2]
Q2: What are the major degradation products of this compound that have been identified?
Under forced degradation conditions, the following degradation products have been identified by mass spectrometry:[1]
-
Oxidative Degradation Product: A degradation product with a mass-to-charge ratio (m/z) of 218.
-
Acid Degradation Products: Two primary degradation products with m/z values of 218 and 279.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for separating and quantifying this compound from its degradation products.[1][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of the degradation products.[1]
Troubleshooting Guides
Issue 1: Poor separation of Biperiden peak from degradation product peaks in HPLC.
Possible Cause:
-
Inappropriate mobile phase composition or pH.
-
Unsuitable column chemistry.
-
Suboptimal gradient elution program.
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Modifying the pH of the buffer can significantly impact the retention and resolution of ionizable compounds like Biperiden and its degradation products.[1]
-
Column Selection: Ensure the use of a suitable reversed-phase column, such as a C18 or C8, with appropriate particle size and dimensions for good efficiency.
-
Gradient Adjustment: If using a gradient method, optimize the gradient slope and duration to improve the separation of closely eluting peaks.
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Issue 2: Inconsistent or no degradation observed during forced degradation studies.
Possible Cause:
-
Stress conditions are too mild.
-
Inadequate reaction time.
-
Low concentration of the stress agent.
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidation, increase the concentration of hydrogen peroxide.
-
Elevate Temperature: Increasing the temperature (e.g., from 40°C to 60°C or higher) can accelerate degradation.[1]
-
Extend Reaction Time: Increase the duration of the exposure to the stress condition. It is advisable to collect samples at multiple time points to monitor the progression of the degradation.[1]
Issue 3: Difficulty in identifying the chemical structures of unknown degradation products.
Possible Cause:
-
Insufficient data from a single analytical technique.
-
Low abundance of the degradation product.
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation studies (MS/MS) on the degradation product ions to obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D NMR) is the most powerful technique for unambiguous structure elucidation.
-
Reference Standards: If available, compare the retention time and mass spectrum of the unknown peak with those of certified reference standards of known impurities.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 25 mL of methanol in a 50 mL volumetric flask.
-
Stress Condition: Add 20 mL of 1 M hydrochloric acid to the solution.
-
Incubation: Heat the mixture in a water bath at 40°C.
-
Time Points: Withdraw 1 mL aliquots at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
Neutralization and Dilution: Neutralize the collected samples with 1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Sample Preparation: Dissolve 10 mg of this compound in 25 mL of methanol in a 50 mL conical flask.
-
Stress Condition: Add 20 mL of 10% (v/v) hydrogen peroxide solution.
-
Incubation: Heat the mixture in a water bath at 40°C.
-
Time Points: Collect 1 mL samples every 30 minutes for up to 6 hours or until significant degradation is observed.
-
Sample Preparation for Analysis: Evaporate the sample to near dryness and reconstitute in the mobile phase for HPLC analysis.[1]
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.01 M sodium perchlorate with 0.2% perchloric acid) and acetonitrile (e.g., 50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[1]
-
Injection Volume: 20 µL
-
Temperature: Ambient
Data Presentation
Table 1: Summary of Known this compound Degradation Products
| Stress Condition | Degradation Product | Mass-to-Charge Ratio (m/z) |
| Oxidative | Oxidative Degradant 1 | 218 |
| Acid Hydrolysis | Acid Degradant 1 | 218 |
| Acid Degradant 2 | 279 |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1 M | 40°C | 8 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp. to 60°C | Monitor over 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 10% | 40°C | 6 hours |
| Thermal | Dry Heat | - | 60°C - 80°C | Monitor over several days |
| Photolytic | UV/Visible Light | - | Ambient | ICH Q1B guidelines |
Visualizations
Caption: Experimental workflow for identifying and characterizing degradation products.
Caption: Simplified degradation pathways of this compound.
References
Technical Support Center: Managing Variability in Animal Response to Biperiden Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing variability in animal response to Biperiden Hydrochloride. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate consistent and reliable experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting anticholinergic agent.[1][2][3] It primarily functions as a competitive antagonist of the muscarinic acetylcholine receptor M1 (M1-mAChR).[4] In the corpus striatum, this action helps to restore the balance between the cholinergic (excitatory) and dopaminergic (inhibitory) systems, which is often disrupted in conditions like Parkinson's disease or by the action of neuroleptic drugs.[1][2][3]
Q2: We are observing high variability in the behavioral responses of our test subjects. What are the potential causes?
A2: High variability is a common challenge in Biperiden studies and can stem from several factors:
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Inter-individual Differences: Just as in humans, there is natural biological variation in how individual animals respond to drugs.[5][6]
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Animal Strain: Different strains of the same species can exhibit varied sensitivity and metabolic responses to Biperiden.
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Age and Sex: Age can affect drug metabolism and clearance, while sex hormones can influence pharmacokinetic and pharmacodynamic profiles.[7][8][9]
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Route of Administration: The method of drug delivery (e.g., oral, intraperitoneal, intravenous) significantly impacts its absorption, bioavailability, and the onset and duration of its effects.[10][11]
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Environmental Factors: Stress, housing conditions, and diet can all influence an animal's physiological state and its response to a pharmacological agent.
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Drug Formulation: The vehicle used to dissolve or suspend the this compound can affect its stability and absorption.
Q3: What are the typical dosages of Biperiden used in rodent models for inducing cognitive impairment?
A3: Dosages can vary depending on the specific research question and rodent strain. However, studies in rats have used doses of 3 mg/kg and 10 mg/kg to assess cognitive deficits.[1][2][3] It's crucial to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q4: What are the common side effects of Biperiden in animal models, and how can they be mitigated?
A4: Common side effects are extensions of its anticholinergic properties and can include:
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Dry mouth
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Blurred vision
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Drowsiness or sedation[1]
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Urinary retention
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Constipation
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At higher doses, agitation or disorientation may occur.
To mitigate these, start with the lowest effective dose and carefully observe the animals for any adverse reactions. Ensure easy access to water and food. If severe side effects are observed, consider adjusting the dosage or the route of administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or No Effect | - Incorrect dosage- Inappropriate route of administration- Drug degradation- Animal strain resistance- High inter-individual variability | - Perform a dose-response study.- Re-evaluate the chosen route of administration for optimal bioavailability.- Ensure proper storage and handling of this compound.- Consider using a different, more sensitive animal strain.- Increase sample size to account for individual differences. |
| High Mortality Rate | - Overdose- Toxicity of the vehicle | - Review dosage calculations and LD50 data for the specific animal model.- Ensure the vehicle is non-toxic and administered at an appropriate volume. |
| Unexpected Behavioral Changes | - Off-target effects- Interaction with other experimental conditions | - Carefully review the literature for known off-target effects of Biperiden.- Simplify the experimental design to isolate the effects of Biperiden. |
| Difficulty with Drug Administration | - Incorrect technique- Stress induced by handling | - Ensure personnel are properly trained in the chosen administration technique.- Acclimatize animals to handling and restraint procedures to minimize stress. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Biperiden in Different Species
| Species | Route of Administration | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) | Elimination Half-Life |
| Human | Oral | ~33% | 1-2 hours | ~20 hours |
| Guinea Pig | Intramuscular | Not specified | ~26.3 minutes | Not specified |
| Rat | Oral | Not specified | Not specified | Not specified |
Note: Detailed pharmacokinetic data for many animal species is limited in the public domain.
Table 2: Lethal Dose (LD50) of Biperiden in Different Species
| Species | Route of Administration | LD50 |
| Rat | Oral | 750 mg/kg |
| Mouse | Oral | 545 mg/kg |
| Mouse | Subcutaneous | 195 mg/kg |
| Mouse | Intravenous | 56 mg/kg |
Experimental Protocols
Protocol 1: Induction of Cognitive Impairment in Rats using Biperiden
This protocol describes a general procedure for inducing cognitive deficits in rats for subsequent behavioral testing (e.g., in a Morris water maze or a spatial cone field task).
Materials:
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This compound powder
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Sterile saline solution (0.9% NaCl) or other appropriate vehicle
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Vortex mixer
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Syringes and needles appropriate for the chosen route of administration
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Male Lister Hooded rats (or other appropriate strain)
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Behavioral testing apparatus
Procedure:
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Animal Acclimatization: Allow rats to acclimatize to the housing facility for at least one week before the start of the experiment. Handle the animals daily to reduce stress.
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Preparation of Biperiden Solution:
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On the day of the experiment, prepare a fresh solution of this compound.
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Calculate the required amount of Biperiden based on the desired dose (e.g., 3 mg/kg or 10 mg/kg) and the body weight of the animals.
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Dissolve the Biperiden powder in the vehicle. Use a vortex mixer to ensure complete dissolution.
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Administration:
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Weigh each rat accurately on the day of administration.
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Administer the Biperiden solution or the vehicle (for the control group) via the chosen route (e.g., intraperitoneal injection). The volume of administration should be consistent across all animals (e.g., 1 ml/kg).
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Behavioral Testing:
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Conduct the behavioral test at the time of expected peak plasma concentration of Biperiden. This may need to be determined in a pilot study. For intraperitoneal injection, this is often around 30 minutes post-administration.
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Record and analyze the behavioral data according to the specific parameters of your chosen test (e.g., escape latency, path length, memory retention).
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Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for a Biperiden study.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling Alzheimer-like cognitive deficits in rats using biperiden as putative cognition impairer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sex-related pharmacokinetic differences and mechanisms of metapristone (RU486 metabolite) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of sex and age on caffeine pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
Adjusting Biperiden Hydrochloride administration route for optimal brain delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution when investigating the administration and brain delivery of Biperiden Hydrochloride.
Quick Navigation
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Frequently Asked Questions (FAQs)
A collection of common questions regarding the administration and brain delivery of this compound.
1. What are the main challenges in delivering this compound to the brain?
While Biperiden is lipophilic and can cross the blood-brain barrier (BBB), achieving optimal and consistent brain concentrations can be challenging. Key issues include:
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First-Pass Metabolism: Oral administration of Biperiden results in significant first-pass metabolism, leading to a relatively low bioavailability of approximately 33%.[1][2]
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Solubility: this compound is only slightly soluble in water, which can pose challenges for preparing formulations for certain administration routes.[3]
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Stability: The compound can degrade under acidic and oxidative conditions, which needs to be considered during formulation and storage.
2. Which administration route offers the highest brain bioavailability for Biperiden?
Currently, intravenous (IV) administration provides the highest systemic bioavailability, bypassing first-pass metabolism. However, for direct brain targeting and potentially higher brain-to-plasma concentration ratios, intranasal and nanoparticle-based delivery methods are being explored for similar drugs and hold promise for Biperiden.
3. What is the general mechanism of Biperiden transport across the blood-brain barrier?
As a lipophilic small molecule, Biperiden primarily crosses the blood-brain barrier via passive transcellular diffusion. It is also not a substrate for the P-glycoprotein (P-gp) efflux pump, which means it is not actively transported out of the brain, a favorable characteristic for a CNS-acting drug.[4]
4. Are there any known stability issues with this compound in experimental settings?
Yes, this compound is susceptible to degradation in the presence of strong acids and oxidizing agents.[5] It is recommended to prepare fresh solutions and avoid prolonged exposure to harsh chemical environments. For HPLC analysis, a mobile phase of 0.2% 0.1 N perchloric acid in 0.01 M sodium perchlorate solution and acetonitrile (50:50 v/v) has been shown to be effective.[6]
5. How can I increase the solubility of this compound for my experiments?
For aqueous solutions, gentle heating can be used to dissolve this compound.[3] Alternatively, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, has been shown to enhance its aqueous solubility and dissolution rate.[2][7] For non-aqueous formulations, it is soluble in methanol and ethanol.[3]
Troubleshooting Guides
This section provides practical advice for common problems encountered during experiments with this compound.
Low Brain Concentration of Biperiden
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | Consider alternative administration routes such as intravenous or intraperitoneal injection to bypass first-pass metabolism. For oral studies, ensure consistent dosing with respect to feeding schedules, as food can affect absorption. |
| Suboptimal Formulation | For solution-based delivery, ensure complete dissolution of this compound. If solubility is an issue, consider using a co-solvent system or formulating with solubility enhancers like cyclodextrins. For nanoparticle formulations, optimize particle size, surface charge, and drug loading. |
| Incorrect Dosing | Verify dose calculations and ensure accurate administration. For small animal studies, precise dosing is critical. |
| Rapid Metabolism | While Biperiden has a relatively long half-life, inter-individual and inter-species differences in metabolism can exist. Consider co-administering with a metabolic inhibitor in preclinical models if justified and ethically approved. |
| Issues with Brain Tissue Analysis | Ensure complete homogenization of brain tissue and efficient extraction of the drug. Validate your analytical method (e.g., HPLC) for sensitivity, linearity, and recovery. Use an appropriate internal standard for quantification. |
High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | Prepare formulations fresh for each experiment or validate the stability of stock solutions over the intended period of use. Ensure thorough mixing and homogeneity of the formulation. |
| Variability in Animal Model | Use animals of the same age, sex, and strain. Ensure consistent housing conditions, diet, and light-dark cycles. Acclimatize animals to the experimental procedures to reduce stress-induced physiological changes. |
| Inconsistent Administration Technique | For oral gavage, ensure the dose is delivered directly to the stomach. For intravenous injections, confirm proper cannula placement. For intranasal delivery, control the volume and placement of the dose to minimize swallowing. |
| Timing of Sample Collection | Adhere to a strict timeline for sample collection post-administration, as drug concentrations in plasma and brain can change rapidly. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Situ Brain Perfusion in Rats
This technique allows for the study of drug transport across the BBB independent of systemic circulation.
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Animal Preparation: Anesthetize the rat (e.g., with a ketamine/xylazine cocktail) and expose the carotid arteries.
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Cannulation: Ligate the external carotid artery and insert a cannula retrogradely. Perfuse with heparinized saline to clear the cerebral vasculature of blood.
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Perfusion: Switch to the perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose). Perfuse at a constant rate (e.g., 10 mL/min).
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Sample Collection: After a set time (e.g., 1-5 minutes), decapitate the animal and collect the brain.
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Analysis: Dissect the brain region of interest, weigh it, and homogenize. Determine the concentration of this compound and the vascular marker using an appropriate analytical method (e.g., HPLC and liquid scintillation counting, respectively).
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Calculation: Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.
Protocol 2: Brain Microdialysis in Freely Moving Rats
This method allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid.
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Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
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Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
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Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
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Drug Administration: Administer this compound via the desired route (e.g., oral, IV).
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Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into collection vials.
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Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method such as LC-MS/MS.
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Data Analysis: Plot the concentration of Biperiden in the dialysate over time to determine the pharmacokinetic profile in the brain.
Protocol 3: Nanoparticle Formulation and Characterization
This protocol outlines the preparation of Biperiden-loaded nanoparticles for enhanced brain delivery.
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Formulation: A common method is the double emulsion-solvent evaporation technique for encapsulating hydrophilic drugs like this compound into biodegradable polymers such as PLGA.
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Dissolve this compound in an aqueous solution.
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Emulsify this aqueous phase in an organic phase containing the polymer (e.g., PLGA dissolved in dichloromethane) using sonication to form a water-in-oil (W/O) emulsion.
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Emulsify the primary emulsion in a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) to form a water-in-oil-in-water (W/O/W) double emulsion.
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Stir the double emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
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Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
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Characterization:
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Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge of the nanoparticles.
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Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the Biperiden content using HPLC. Calculate the drug loading and encapsulation efficiency.
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In Vitro Drug Release: Suspend the nanoparticles in a release medium (e.g., phosphate-buffered saline at pH 7.4) and measure the amount of Biperiden released over time.
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Quantitative Data Summary
The following tables summarize available pharmacokinetic data for this compound across different administration routes. Data for intranasal and nanoparticle-based delivery of Biperiden is limited; therefore, representative data for other CNS drugs delivered via these routes are included for comparison.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Administration Route | Dose | Cmax (Plasma) | Tmax (Plasma) | Bioavailability | Reference(s) |
| Oral (Immediate Release) | 4 mg | ~5 ng/mL | 1.5 hours | ~33% | [1][8] |
| Oral (Slow Release) | 4 mg | ~1.0 ng/mL | 10-12 hours | Comparable to immediate release | [9] |
| Intravenous | 4 mg | Not explicitly stated, but higher than oral | Immediate | 100% | [1] |
Table 2: Brain and Plasma Concentrations of Biperiden in Rats (Intravenous Administration)
| Brain Region | Brain-to-Blood Unbound Concentration Ratio (Kpf) |
| Pons + Medulla Oblongata | ~75 |
| Basal Ganglia | ~60 |
| Amygdala | ~55 |
| Hypothalamus | ~50 |
| Thalamus | ~45 |
| Mesencephalon | ~40 |
| Frontal Cortex | ~35 |
| Cerebellum | ~30 |
| Data from a 16-hour intravenous infusion study in rats.[5] |
Table 3: Representative Data for Intranasal and Nanoparticle Brain Delivery of CNS Drugs (for comparative purposes)
| Drug | Formulation | Administration Route | Brain Cmax | Plasma Cmax | Brain/Plasma Ratio | Reference |
| Risperidone | Chitosan Nanoparticles | Intranasal | Higher than IV and IN suspension | Lower than IV and IN suspension | Significantly higher than IV and IN suspension | (Qureshi et al., 2019) |
| Levodopa | PLGA Nanoparticles | Intranasal | Enhanced brain uptake compared to oral | Not specified | Higher than oral | (In vivo Parkinson's model) |
| Efavirenz | Solid Lipid Nanoparticles | Intranasal | >150-fold higher than oral | Not specified | Significantly higher than oral | (Study on HIV drug)[10] |
Visualizations
Signaling and Transport Pathways
The following diagram illustrates the potential pathways for this compound to cross the blood-brain barrier.
Caption: Passive diffusion of Biperiden across the blood-brain barrier.
Experimental Workflows
Below is a generalized workflow for a comparative study of different this compound administration routes.
Caption: Workflow for comparing Biperiden brain delivery across different routes.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Solubility enhancement of biperidine HCl by complexation with hydroxypropyl β-cyclodextrin | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain regional pharmacokinetics of biperiden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. media.neliti.com [media.neliti.com]
- 8. Blood-brain barrier permeation and efflux exclusion of anticholinergics used in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cognitive Impairment Models: A Comparative Guide to Biperiden Hydrochloride
For researchers, scientists, and drug development professionals, the selection of a robust and relevant animal model is a critical step in the preclinical assessment of novel therapeutics for cognitive disorders. This guide provides a comprehensive comparison of the Biperiden Hydrochloride-induced cognitive impairment model with other established alternatives, supported by experimental data and detailed protocols.
Biperiden, a selective M1 muscarinic acetylcholine receptor antagonist, has emerged as a valuable tool for modeling cognitive deficits, particularly those associated with Alzheimer's disease and age-related memory decline.[1][2] Unlike the traditionally used non-selective antagonist scopolamine, biperiden offers a more targeted approach, potentially leading to more translatable research findings.[1][3] This guide will delve into the experimental data validating the biperiden model, compare it with scopolamine and other pharmacological models, and provide the necessary protocols to implement these studies.
Comparative Efficacy of Cholinergic Antagonists in Inducing Cognitive Deficits
The most common alternative to biperiden for inducing cholinergic-mediated cognitive impairment is scopolamine. While scopolamine is considered the gold standard, its lack of selectivity for muscarinic receptor subtypes can lead to a broad spectrum of behavioral effects, complicating the interpretation of cognitive outcomes.[4][5] Biperiden, with its relative selectivity for the M1 receptor, which is highly expressed in brain regions crucial for learning and memory, is proposed as a more refined model.[2][4]
Animal Models: Biperiden vs. Scopolamine
A key study in Wistar rats systematically compared the effects of biperiden (BIP) and scopolamine (SCOP) across a battery of operant tasks. The results highlight the more selective cognitive-impairing effects of biperiden.[3][4]
| Behavioral Task | Drug | Dose (mg/kg) | Outcome |
| Sensorimotor Responding (FR5) | Scopolamine | 0.3 | 32% increase in inter-response time[4] |
| 1 | 298% increase in inter-response time[4] | ||
| Biperiden | 10 | 26% increase in inter-response time[4] | |
| Food Motivation (PR10) | Scopolamine | 1 | Disrupted[4] |
| Biperiden | 3, 10 | No effect[4] | |
| Attention | Scopolamine | 0.3 | Impaired (independent of stimulus duration)[4] |
| Biperiden | 3, 10 | No effect[4] | |
| Short-Term Memory (DNMTP) | Scopolamine | 0.1, 0.3 | Impaired (delay-dependent and at zero-second delay)[4] |
| Biperiden | 3 | Impaired (delay-dependent, no impairment at zero-second delay)[4] |
FR5: Fixed Ratio 5; PR10: Progressive Ratio 10; DNMTP: Delayed Nonmatching to Position. Data from Klinkenberg et al. (2011).[4]
These findings suggest that scopolamine induces a more diffuse behavioral disruption, affecting not only memory but also sensorimotor function, motivation, and attention.[4] In contrast, biperiden appears to more selectively impair short-term memory at doses that do not significantly impact other behavioral measures.[3][4]
Human Studies: Biperiden-Induced Cognitive Deficits
The translational validity of the biperiden model is supported by studies in healthy human volunteers. In a randomized, placebo-controlled, crossover study involving healthy elderly participants, biperiden administration resulted in dose-dependent cognitive impairments.
| Cognitive Domain | Drug | Dose | Outcome vs. Placebo |
| Sustained Attention (Adaptive Tracking) | Biperiden | 4 mg | -2.1 percentage point decrease[6][7] |
| Verbal Memory (Word Recall) | Biperiden | 4 mg | 2-3 fewer words recalled[6][7] |
| Working Memory (n-back task) | Biperiden | 4 mg | Up to 50-millisecond increase in reaction time[6][7] |
Data from de Vrij et al. (2021).[6][7]
These results in humans mirror the memory-specific deficits observed in animal models, reinforcing the utility of biperiden as a tool for probing M1 receptor-mediated cognitive processes.
Alternative Pharmacological Models of Cognitive Impairment
Beyond cholinergic antagonists, several other pharmacological agents are used to induce cognitive deficits, each with distinct mechanisms of action.
| Model | Inducing Agent | Mechanism of Action | Relevance to Human Disease |
| Amyloid-beta (Aβ) Infusion | Aβ peptides | Induces neurotoxicity and amyloid plaque formation. | Mimics a key pathological hallmark of Alzheimer's disease.[8][9] |
| Streptozotocin (ICV-STZ) | Streptozotocin | Induces neuroinflammation, oxidative stress, and insulin resistance in the brain. | Models sporadic Alzheimer's disease and the link between metabolic dysfunction and dementia.[9] |
| D-Galactose | D-Galactose | Induces oxidative stress and accelerated aging. | Models age-related cognitive decline.[8] |
While these models are valuable for studying specific aspects of neurodegenerative diseases, direct comparative data with the biperiden model is limited. The choice of model should be guided by the specific research question and the therapeutic mechanism of the investigational drug.
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms and experimental procedures is crucial for the successful implementation and interpretation of cognitive impairment models.
Biperiden's Mechanism of Action
Biperiden exerts its effects by blocking M1 muscarinic acetylcholine receptors, which are G-protein coupled receptors predominantly found in the central nervous system.[2][10] The activation of M1 receptors is intricately linked with synaptic plasticity, including processes like long-term potentiation (LTP), and involves interactions with other neurotransmitter systems, notably the glutamatergic system via NMDA receptors.[2]
Experimental Workflow for a Rodent Cognitive Impairment Study
The following diagram outlines a typical workflow for validating a cognitive impairment model using biperiden in rodents.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are summarized protocols for key experiments.
Delayed Nonmatching to Position (DNMTP) Task in Rats
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Objective: To assess short-term spatial memory.
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Apparatus: A two-lever operant chamber.
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Procedure:
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Sample Phase: One of the two levers is presented. The rat must press the presented lever to receive a food reward.
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Delay Phase: A delay interval of varying duration (e.g., 0, 2, 4, 8, 16 seconds) is introduced where no levers are present.
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Choice Phase: Both levers are presented. The rat must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a reward.
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Drug Administration: Biperiden (e.g., 3 mg/kg) or vehicle is administered intraperitoneally a set time before the testing session.
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Key Measures: Percentage of correct responses at each delay interval, response latencies.
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Reference: Klinkenberg et al. (2011).[4]
Human Verbal Learning Task
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Objective: To assess verbal episodic memory.
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Procedure:
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Learning Trials: Participants are presented with a list of words (e.g., 15 words) and asked to recall as many as possible immediately after presentation. This is typically repeated over several trials.
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Delayed Recall: After a delay period (e.g., 20-30 minutes) during which a distractor task is performed, participants are asked to recall the words from the list again.
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Drug Administration: Biperiden (e.g., 2 mg or 4 mg) or placebo is administered orally a set time before the task.
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Key Measures: Number of words recalled in immediate and delayed recall trials.
Conclusion
The biperiden-induced cognitive impairment model presents a refined alternative to the non-selective antagonist scopolamine, offering more specific M1 receptor-mediated memory deficits with fewer confounding behavioral effects.[3][4] This is supported by both animal and human experimental data.[4][6][7] While other pharmacological models exist to study different facets of neurodegenerative diseases, the biperiden model is particularly well-suited for investigating therapeutics targeting the cholinergic system and M1 receptor function. The provided data, diagrams, and protocols offer a solid foundation for researchers to incorporate this valuable model into their drug discovery and development programs.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. Why an M1 Antagonist Could Be a More Selective Model for Memory Impairment than Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the muscarinic M1 receptor antagonist biperiden on cognition in medication free subjects with psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biperiden Challenge Model in Healthy Elderly as Proof-of-pharmacology Tool; A Randomized Placebo-controlled Trial. | CHDR [chdr.nl]
- 8. Food Science of Animal Resources [kosfaj.org]
- 9. mdpi.com [mdpi.com]
- 10. ir.psych.ac.cn [ir.psych.ac.cn]
A Comparative Analysis of the Central and Peripheral Effects of Biperiden and Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the central and peripheral effects of two prominent muscarinic receptor antagonists: Biperiden and Atropine. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Introduction
Biperiden and Atropine are both anticholinergic agents that act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][2] While they share a common mechanism of action, their differing selectivity for mAChR subtypes and their ability to penetrate the blood-brain barrier result in distinct central and peripheral effect profiles. Atropine, a naturally occurring alkaloid, is a non-selective muscarinic antagonist.[2][3] Biperiden is a synthetic anticholinergic drug with a notable affinity for the M1 muscarinic receptor subtype, which is predominantly found in the central nervous system (CNS).[4][5][6] This difference in receptor selectivity is a key determinant of their therapeutic applications and side-effect profiles.
Receptor Binding Affinity and Selectivity
The affinity of a drug for its receptor is a critical factor in determining its potency and potential for off-target effects. The following tables summarize the binding affinities of Biperiden and Atropine for the five muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
| Drug | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| Biperiden | 0.48 | 6.3 | 3.9 | 2.4 | 6.3 | [5][7] |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [8] |
Table 2: Functional Antagonist Potency (pA2 values)
| Drug | Tissue/Receptor | pA2 | Reference(s) |
| (+)-Biperiden | Rabbit vas deferens (M1) | 9.07 | [4] |
| Guinea-pig ileum (M3) | 8.27 | [4] | |
| Rat left atrium (M2) | 7.25 | [4] | |
| Atropine | Human umbilical vein (M1/M3) | 9.75 | [7] |
| Guinea-pig olfactory cortex (M1) | 8.9 | [9] |
Higher pA2 values indicate greater antagonist potency.
Biperiden demonstrates a higher affinity for the M1 receptor subtype compared to other muscarinic receptors.[5][7] Functional studies with its more active enantiomer, (+)-Biperiden, confirm this M1 selectivity, showing a significantly higher pA2 value at the M1 receptor compared to M2 and M3 receptors.[4] In contrast, Atropine is a non-selective antagonist, exhibiting high affinity across all muscarinic receptor subtypes.[8]
Central Nervous System Effects
The central effects of these drugs are largely dictated by their ability to cross the blood-brain barrier and their interaction with centrally located muscarinic receptors, particularly the M1 subtype, which is highly expressed in brain regions associated with cognition and motor control.[5]
Biperiden is known for its prominent central effects and is clinically used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[10][11] Studies in healthy volunteers have shown that Biperiden can cause significant sedation and decrements in cognitive function, including memory and attention.[12] A study using a biperiden challenge model in healthy elderly subjects demonstrated dose-dependent declines in cognitive functioning, including sustained attention, verbal memory, and working memory.[5]
Atropine also crosses the blood-brain barrier and can induce central effects, although it is often considered to have a less pronounced central action compared to Biperiden at therapeutic doses used for peripheral indications. However, at higher doses, atropine can cause confusion, agitation, and delirium.[13] A study comparing the effects of intravenous Biperiden and Atropine in healthy volunteers found that both drugs reduced alertness, with Biperiden showing a more pronounced effect.[14]
Table 3: Comparative Central Effects
| Effect | Biperiden | Atropine | Reference(s) |
| Sedation | Significant | Present, less pronounced than Biperiden at comparable doses | [12][14] |
| Cognitive Impairment | Significant decrements in memory and attention | Can occur, particularly at higher doses | [5][12][15] |
| Antiparkinsonian Activity | Effective in treating Parkinson's disease and drug-induced extrapyramidal symptoms | Less commonly used for this indication | [10][11] |
Peripheral Nervous System Effects
The peripheral effects of Biperiden and Atropine are characteristic of muscarinic receptor blockade in various organs and tissues. These effects are often the source of the drugs' side effects.
Both Biperiden and Atropine produce classic anticholinergic peripheral effects. A comparative study in human volunteers showed that both drugs significantly reduced saliva production.[12] Atropine is well-documented to cause mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), effects that are also observed with Biperiden.[16][17] Other shared peripheral effects include dry mouth, blurred vision, tachycardia, and constipation.[10]
Table 4: Comparative Peripheral Effects
| Effect | Biperiden | Atropine | Reference(s) |
| Salivation | Significant reduction | Significant reduction | [12] |
| Pupil Dilation (Mydriasis) | Present | Pronounced | [18][16][17] |
| Heart Rate | Can cause tachycardia | Can cause tachycardia | [2][10] |
| Gastrointestinal Motility | Constipation | Constipation | [3][10] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are prepared from cultured cells or animal tissues.[19]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor drug (Biperiden or Atropine).[20]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[19]
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[21]
Schild Analysis (Functional Assay)
Objective: To determine the potency (pA2) of a competitive antagonist.
Methodology:
-
Tissue Preparation: An isolated tissue preparation containing the target muscarinic receptor is mounted in an organ bath (e.g., guinea-pig ileum for M3 receptors, rabbit vas deferens for M1 receptors).[4]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is obtained.[22]
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (Biperiden or Atropine) for a predetermined period to allow for equilibrium.[22]
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.[22]
-
Data Analysis: The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression line gives the pA2 value.[9][13][22][23]
In Vivo Assessment of Salivary Secretion in Rats
Objective: To measure the effect of an anticholinergic drug on salivary flow.
Methodology:
-
Animal Preparation: Rats are anesthetized, and the salivary ducts (e.g., parotid or submandibular) are cannulated.[24][25]
-
Drug Administration: Biperiden, Atropine, or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Saliva Collection: Salivation is stimulated by a secretagogue (e.g., pilocarpine). Saliva is collected over a specific period, and the volume or weight is measured.[24][25][26][27]
-
Data Analysis: The salivary flow rate is calculated and compared between the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Biperiden and Atropine, as well as a typical experimental workflow for determining antagonist potency.
Figure 1. Mechanism of action of Biperiden and Atropine as competitive antagonists at muscarinic acetylcholine receptors.
Figure 2. Experimental workflow for determining the pA2 value of an antagonist using Schild analysis.
Figure 3. Logical relationship between receptor selectivity, blood-brain barrier penetration, and primary effects of Biperiden and Atropine.
Conclusion
Biperiden and Atropine, while both effective muscarinic antagonists, exhibit distinct pharmacological profiles that dictate their clinical utility. Biperiden's relative selectivity for the M1 muscarinic receptor and its significant central nervous system penetration make it a valuable agent for treating central cholinergic-dopaminergic imbalances, such as in Parkinson's disease. This central activity, however, comes at the cost of more pronounced central side effects like sedation and cognitive impairment.
Atropine's non-selective antagonism at all muscarinic receptor subtypes leads to a broad range of peripheral effects, making it a useful agent for indications requiring widespread parasympathetic blockade. While it can produce central effects, its peripheral actions are generally more prominent at therapeutic doses.
The choice between Biperiden and Atropine in a research or clinical setting should be guided by a thorough understanding of their differential affinities for muscarinic receptor subtypes and their resulting central versus peripheral effects. The experimental data and protocols outlined in this guide provide a foundation for further investigation and informed decision-making in the field of cholinergic pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Parkinson Drug Biperiden Inhibits Enzyme Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biperiden - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Comparison of Biperiden Hydrochloride (Akineton) and Benzhexol (Artane) in the Treatment of Drug-Induced Parkinsonism | Semantic Scholar [semanticscholar.org]
- 12. Comparison of central and peripheral pharmacologic effects of biperiden and trihexyphenidyl in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of two anticholinergic drugs on electroretinograms and visual evoked potentials in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Central Anticholinergic Adverse Effects and Their Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of topical 0.5% tropicamide and 1% atropine on pupil diameter, intraocular pressure, and tear production, in healthy pet rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. neuron.mefst.hr [neuron.mefst.hr]
- 23. researchgate.net [researchgate.net]
- 24. The effect of chronic atropine treatment on salivary composition and caries in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. tenaca-nips-2016.kenkyuukai.jp [tenaca-nips-2016.kenkyuukai.jp]
A Comparative Guide to Biperiden Hydrochloride-Induced Cognitive Deficits and Alternative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biperiden hydrochloride as a pharmacological model for inducing cognitive deficits, cross-validated with other established models, primarily the scopolamine model. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers designing studies on cognitive impairment and potential therapeutic interventions.
Executive Summary
This compound, a selective M1 muscarinic acetylcholine receptor antagonist, is increasingly utilized as a tool to induce temporary and reversible cognitive deficits, particularly in the domain of memory.[1][2] This model offers a more specific alternative to the traditionally used non-selective antagonist, scopolamine, which can produce a broader spectrum of behavioral effects.[2][3] This guide details the experimental protocols for biperiden-induced cognitive deficit models in both animal and human subjects, presents comparative quantitative data, and illustrates the underlying signaling pathways.
Mechanism of Action: Targeting the M1 Muscarinic Receptor
Biperiden exerts its effects by blocking the action of acetylcholine, a key neurotransmitter in cognitive processes, at M1 muscarinic receptors.[4] These receptors are highly concentrated in brain regions critical for memory and learning, such as the hippocampus and cortex. By antagonizing these receptors, biperiden disrupts the normal cholinergic signaling necessary for these functions, leading to measurable cognitive impairments.[4][5]
Caption: Cholinergic signaling at the synapse and the inhibitory action of biperiden on the M1 receptor.
Experimental Protocols
Detailed methodologies for inducing and assessing cognitive deficits using biperiden are crucial for the reproducibility and comparison of findings.
Animal Model: Biperiden-Induced Cognitive Impairment in Rats
This protocol is adapted from studies comparing the effects of biperiden and scopolamine on cognitive performance in rats.[3]
Objective: To induce a selective short-term memory deficit.
Materials:
-
Male Lister Hooded rats (or other appropriate strain)
-
This compound (dissolved in saline)
-
Scopolamine hydrobromide (for comparative studies, dissolved in saline)
-
Vehicle (0.9% saline)
-
Apparatus for cognitive testing (e.g., operant chambers for Delayed Nonmatching to Position task)
Procedure:
-
Habituation: Acclimate rats to the testing environment and procedures to minimize stress-related variability.
-
Drug Administration: Administer biperiden (e.g., 3 mg/kg, intraperitoneally) or vehicle 30 minutes before cognitive testing. For comparative studies, a separate group receives scopolamine (e.g., 0.1 and 0.3 mg/kg, intraperitoneally).
-
Cognitive Testing:
-
Delayed Nonmatching to Position (DNMTP) Task: This task assesses short-term memory. A trial consists of a sample phase, a delay phase, and a choice phase.
-
Sample Phase: The rat is presented with a lever and must press it to receive a food reward.
-
Delay Phase: A delay of varying duration (e.g., 0, 2, 4, 8, 16 seconds) is introduced.
-
Choice Phase: The rat is presented with two levers, the one from the sample phase and a new one. A correct response is pressing the new (non-matching) lever.
-
-
-
Data Analysis: The primary measure is the percentage of correct responses (accuracy). Other measures can include response latencies and the number of trials completed.
Caption: Workflow for a typical preclinical study investigating biperiden-induced cognitive deficits.
Human Model: Biperiden Pharmacological Challenge in Healthy Volunteers
This protocol is based on studies establishing a biperiden challenge model to assess cognitive function in healthy subjects.[6][7]
Objective: To induce a temporary and reversible cognitive deficit for the evaluation of pro-cognitive compounds.
Materials:
-
Healthy adult volunteers (screened for inclusion/exclusion criteria)
-
This compound tablets (e.g., 2 mg and 4 mg)
-
Placebo tablets
-
Computerized cognitive test battery (e.g., NeuroCart)
Procedure:
-
Screening: Participants undergo a thorough medical screening to ensure they meet the study's health criteria.
-
Study Design: A randomized, placebo-controlled, crossover design is often employed, where each participant receives biperiden (at different doses) and a placebo on separate occasions, with a washout period in between.
-
Baseline Testing: Before drug administration, baseline cognitive performance is assessed.
-
Drug Administration: Participants receive a single oral dose of biperiden or placebo.
-
Post-Dose Cognitive Assessments: Cognitive performance is measured at multiple time points after drug administration (e.g., 1, 2.5, 4, and 7 hours post-dose) to capture the pharmacokinetic and pharmacodynamic profile. Tests may include:
-
Verbal Learning Task: Assesses episodic memory.
-
N-Back Task: Measures working memory.
-
Adaptive Tracking Task: Evaluates sustained attention.
-
-
Data Analysis: Changes in cognitive performance from baseline are compared between the biperiden and placebo conditions.
Quantitative Data Comparison
The following tables summarize the quantitative findings from comparative studies, highlighting the differential effects of biperiden and scopolamine.
Table 1: Comparison of Biperiden and Scopolamine Effects in a Rat Model of Cognition [3]
| Behavioral Task | Measure | Scopolamine (SCOP) | Biperiden (BIP) |
| Sensorimotor Responding | Fixed Ratio 5 (FR5) | Impaired at 0.3 & 1 mg/kg | Impaired at 10 mg/kg |
| Motivation | Progressive Ratio 10 (PR10) | Impaired at 1 mg/kg | No effect |
| Attention | Sustained Attention Task | Impaired at 0.3 mg/kg | No effect |
| Short-Term Memory | Delayed Nonmatching to Position (DNMTP) | Impaired at 0.1 & 0.3 mg/kg (delay-dependent and at 0s delay) | Impaired at 3 mg/kg (delay-dependent, no impairment at 0s delay) |
Table 2: Effects of Biperiden on Cognitive Performance in Healthy Elderly Volunteers [6][7]
| Cognitive Domain | Test | 4 mg Biperiden vs. Placebo |
| Sustained Attention | Adaptive Tracking | -2.1 percentage point decrease in performance |
| Verbal Memory | Word Recall | 2-3 fewer words recalled |
| Working Memory | N-Back Task | Up to 50 ms increase in reaction time |
Discussion and Conclusion
The experimental data indicate that biperiden induces cognitive deficits, particularly in the domain of memory, with a more selective profile compared to scopolamine.[3] In animal models, biperiden impairs short-term memory without significantly affecting motivation or attention at doses that induce memory deficits.[3] This contrasts with scopolamine, which produces a wider range of behavioral disruptions.[3]
In human studies, the biperiden challenge model has been successfully established to induce temporary and dose-dependent cognitive impairments.[6][7] This model is valuable for proof-of-pharmacology studies aiming to demonstrate the efficacy of novel pro-cognitive agents.
References
- 1. Cholinergic models of memory impairment in animals and man: scopolamine vs. biperiden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biperiden-induced delirium model in rats: a behavioral and electroencephalographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of scopolamine and biperiden as a rodent model for cholinergic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling Alzheimer-like cognitive deficits in rats using biperiden as putative cognition impairer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biperiden Challenge Model in Healthy Elderly as Proof-of-pharmacology Tool; A Randomized Placebo-controlled Trial. | CHDR [chdr.nl]
- 7. Biperiden Challenge Model in Healthy Elderly as Proof‐of‐Pharmacology Tool: A Randomized, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Biperiden Hydrochloride: A Pharmacological Tool for Validating Novel Cognitive Enhancers
For researchers, scientists, and drug development professionals, establishing robust and reliable preclinical models of cognitive impairment is paramount to the successful development of new cognitive-enhancing therapeutics. Biperiden hydrochloride, a selective muscarinic M1 receptor antagonist, has emerged as a valuable pharmacological tool to induce cognitive deficits, offering a more refined alternative to less specific anticholinergic agents like scopolamine. This guide provides a comprehensive comparison of Biperiden-induced cognitive deficit models, their application in validating new cognitive enhancers, and detailed experimental protocols.
Introduction to Biperiden as a Cognitive Deficit Model
This compound induces a temporary state of cognitive impairment by competitively antagonizing muscarinic acetylcholine receptors, with a high affinity for the M1 subtype.[1][2] These M1 receptors are densely expressed in brain regions critical for learning and memory, including the hippocampus and cortex.[3] By blocking the action of acetylcholine at these receptors, Biperiden disrupts the cholinergic signaling essential for cognitive processes.[4]
Compared to the non-selective antagonist scopolamine, Biperiden offers a more targeted approach to modeling cognitive dysfunction. Studies have shown that Biperiden can induce memory impairments without the confounding sedative effects and attention deficits often associated with scopolamine.[5][6] This selectivity makes Biperiden a potentially more specific tool for investigating pro-cognitive therapies, particularly those targeting the cholinergic system or downstream pathways.
Comparison of Cognitive Enhancers in Reversing Biperiden-Induced Deficits
The utility of the Biperiden-induced cognitive deficit model lies in its application for screening and validating potential cognitive enhancers. An effective cognitive enhancer should, in theory, ameliorate the cognitive impairments induced by Biperiden. Below is a summary of findings from a study that investigated the potential of citalopram, a selective serotonin reuptake inhibitor (SSRI), to reverse Biperiden-induced memory deficits in healthy volunteers.
| Cognitive Enhancer | Biperiden Dose | Cognitive Task | Key Findings | Reference |
| Citalopram | 2 mg (oral) | Verbal Learning Task, Continuous Recognition Memory, Spatial Memory | Citalopram (20 mg, oral) did not reverse the memory impairments induced by Biperiden. | [1][4] |
Further research is needed to identify and quantify the effects of a wider range of cognitive enhancers in reversing Biperiden-induced deficits in both preclinical and clinical settings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are detailed protocols for key behavioral assays used to assess cognitive function in the context of Biperiden-induced impairment.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Habituation: Allow the animal to swim freely in the pool for 60 seconds without the platform present on the day before the start of the experiment.
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-120 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 20-30 minutes.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5-1 mg/kg, intraperitoneally) 30 minutes before the first trial of each day during the acquisition phase to induce cognitive impairment.
-
Administer the test cognitive enhancer at a predetermined time before Biperiden administration or before the trials, depending on the study design.
-
Passive Avoidance Task
The passive avoidance task assesses fear-motivated learning and memory.
Apparatus:
-
A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door.
-
The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial (Training):
-
Place the animal in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Once the animal has fully entered the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, place the animal back in the light compartment.
-
Open the door to the dark compartment and record the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency is indicative of better memory of the aversive event. The maximum latency is typically set to 300 or 600 seconds.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.5-1 mg/kg, intraperitoneally) 30 minutes before the acquisition trial to impair memory consolidation.
-
Administer the test cognitive enhancer before the acquisition trial to assess its ability to prevent the Biperiden-induced amnesia.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of the research.
Caption: Cholinergic signaling pathway at the M1 receptor and the antagonistic action of Biperiden.
Caption: General experimental workflow for validating cognitive enhancers using a Biperiden-induced deficit model.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Biperiden selectively induces memory impairment in healthy volunteers: no interaction with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
Comparative Binding Properties of Biperiden and Other Anticholinergics to Muscarinic Receptors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding properties of Biperiden and other clinically relevant anticholinergic agents to the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is compiled from various in vitro studies, offering a quantitative basis for understanding the selectivity and potency of these compounds. This information is crucial for researchers in pharmacology and neuroscience, as well as for professionals involved in the development of new therapeutics targeting the cholinergic system.
Comparative Binding Affinities
The binding affinities of Biperiden and a selection of other anticholinergic drugs for human muscarinic receptor subtypes are summarized in the table below. The data, presented as inhibitor constant (Ki) values in nanomolar (nM), are derived from radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Drug | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Selectivity Profile |
| Biperiden | 0.48 [1][2] | 6.3 [1][2] | 3.9 [1][2] | 2.4 [1][2] | 6.3 [1][2] | M1-selective |
| Atropine | 1.6 | - | - | - | - | Non-selective |
| Pirenzepine | 14 | - | - | - | - | M1-selective |
| Trihexyphenidyl | - | - | - | - | - | M1-selective[3] |
| Darifenacin | - | - | - | - | - | M3-selective |
| Solifenacin | - | - | - | - | - | M3-selective |
| Oxybutynin | - | - | - | - | - | Non-selective |
| Tolterodine | - | - | - | - | - | Non-selective |
Biperiden demonstrates a notable selectivity for the M1 muscarinic receptor subtype, with a Ki value of 0.48 nM.[1][2] Its affinity for M1 receptors is approximately 13-fold higher than for M2 and M5 receptors and 8-fold higher than for the M3 receptor.[1][2] This M1-selectivity is a key characteristic that distinguishes it from non-selective agents like atropine and oxybutynin. Other drugs, such as pirenzepine and trihexyphenidyl, also exhibit M1-selectivity.[3] In contrast, agents like darifenacin and solifenacin are recognized for their selectivity towards the M3 receptor subtype.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Biperiden) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled test compound (anticholinergic drug).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental workflow for a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into two major signaling pathways based on their G protein coupling.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway): The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction, gland secretion, and neuronal excitation.
Signaling pathway for Gq/11-coupled muscarinic receptors (M1, M3, M5).
M2 and M4 Receptor Signaling (Gi/o Pathway): The M2 and M4 receptor subtypes couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and an inhibitory effect on neuronal firing and cardiac muscle contraction.
Signaling pathway for Gi/o-coupled muscarinic receptors (M2, M4).
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Biperiden for M1 Muscarinic Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of muscarinic receptor antagonists is paramount for advancing therapeutic strategies, particularly in neuropharmacology. This guide provides a comprehensive comparison of Biperiden's binding affinity for the M1 muscarinic acetylcholine receptor (mAChR) against other prominent antagonists, supported by experimental data and detailed protocols.
Biperiden, a synthetic anticholinergic agent, has long been utilized in the management of Parkinson's disease and other extrapyramidal disorders. Its therapeutic efficacy is primarily attributed to its antagonism of muscarinic receptors in the central nervous system. However, the degree of its selectivity for the M1 receptor subtype—a key player in cognitive processes—compared to other muscarinic antagonists is a critical factor in both its therapeutic window and side-effect profile. This guide delves into a quantitative comparison of Biperiden's M1 selectivity versus that of Atropine, Scopolamine, Pirenzepine, and Darifenacin.
Comparative Binding Affinity of Muscarinic Antagonists
The binding affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. The data presented in the following table has been compiled from various radioligand binding assays utilizing cloned human muscarinic receptors to ensure consistency and comparability.
| Antagonist | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (Fold vs. M2) |
| Biperiden | 1.1 | 19 | 12 | 3.1 | 8.7 | 17.3 |
| Atropine | 1.0 | 8.9 | 1.4 | 1.3 | 3.5 | 8.9 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | 6.4 |
| Pirenzepine | 17.4 | 501.2 | 114.8 | 44.7 | 100.0 | 28.8 |
| Darifenacin | 6.3 | 398.1 | 0.8 | 501.2 | 10.0 | 63.2 |
Note: Ki values are approximate and have been collated from multiple sources for comparative purposes. The fold selectivity is calculated as (Ki M2) / (Ki M1).
Experimental Protocols: Radioligand Binding Assay
The determination of antagonist binding affinities for muscarinic receptor subtypes is predominantly achieved through competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.[1][2][3]
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the genes encoding for one of the five human muscarinic receptor subtypes (M1-M5) are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization in a buffered solution followed by centrifugation to pellet the membranes. The resulting membrane preparations are stored at -80°C until use.
2. Radioligand Binding Assay:
-
Membrane preparations are incubated in a buffer solution containing a specific concentration of a non-selective muscarinic radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
A range of concentrations of the unlabeled antagonist (e.g., Biperiden) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity antagonist, such as atropine (1 µM).
-
The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing M1 Receptor Selectivity
To visually represent the comparative selectivity of Biperiden for the M1 receptor, the following diagram illustrates the binding affinity profile of each antagonist across the five muscarinic receptor subtypes.
References
Safety Operating Guide
Personal protective equipment for handling Biperiden Hydrochloride
Safe Handling Protocol for Biperiden Hydrochloride
This guide provides essential safety, handling, and disposal procedures for this compound in a laboratory setting. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals. This compound is a flammable solid that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It causes serious eye irritation, may lead to an allergic skin reaction, and is suspected of causing genetic defects.[1]
Hazard Summary and Exposure Data
While specific occupational exposure limits have not been established for this compound, the inherent hazards necessitate strict handling protocols.[2][3][4] The following table summarizes its classification and associated hazards.
| Hazard Classification | GHS Hazard Code | Description |
| Flammable Solids | H228 | Flammable solid[1][5] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction[1] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used at all times when handling this compound.
1. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][6]
2. Hand Protection:
-
Handle the substance with compatible, chemical-resistant, impervious gloves.[2]
-
Gloves must meet the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[6]
-
Always inspect gloves for tears or holes before use.[6]
-
Wash and dry hands thoroughly after removing gloves.[6]
3. Body Protection:
-
Wear impervious, flame-resistant protective clothing to prevent any possibility of skin contact.[4][6]
-
Antistatic boots are recommended.[5]
-
Contaminated work clothing should not be allowed out of the laboratory and must be decontaminated or disposed of as hazardous waste.[5]
4. Respiratory Protection:
-
All handling of powdered this compound should be performed in a certified chemical fume hood or another appropriate local exhaust ventilation system to avoid the formation of dust and aerosols.[6][7]
-
If engineering controls are insufficient or unavailable, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used as a backup.[6]
-
If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[6]
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a safety shower and eye wash station are accessible and fully functional.[2][3]
-
Work within a designated area, preferably a chemical fume hood with mechanical exhaust.[2]
-
Ground and bond all containers and receiving equipment to prevent static discharge, which can be an ignition source.[5][8]
-
Remove all sources of ignition from the handling area.[4][5]
-
-
Donning PPE:
-
Follow the sequence illustrated in the workflow diagram below for correctly donning PPE.
-
-
Handling the Chemical:
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing full PPE, cover the spill with a suitable absorbent material.
-
Carefully sweep or vacuum the spilled material into a suitable, labeled container for hazardous waste disposal.[6]
-
Clean the spill area thoroughly to remove any residual contamination.[6]
-
Prevent the spilled material from entering drains or waterways.[1][2]
-
-
Doffing PPE:
-
Follow the doffing sequence in the workflow diagram to prevent cross-contamination.
-
Disposal Plan:
-
Waste Collection:
-
All waste materials, including leftover this compound, contaminated PPE, and cleaning materials, must be collected in closed, properly labeled containers suitable for hazardous waste.[2]
-
-
Disposal Method:
-
Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[5]
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and a scrubber.[2][3][6]
-
Do not dispose of the material into sewers or the environment.[1]
-
Safety Workflow Visualization
The following diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal.
Caption: PPE and handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
